(E/Z)-CP-724714
Descripción
CP-724,714 has been used in trials studying the treatment of Breast Cancer, Breast Neoplasms, and Neoplasm Metastasis.
HER2 Inhibitor CP-724,714 is an orally bioavailable quinazoline with potential antineoplastic activity. CP-724,714 selectively binds to the intracellular domain of HER2, reversibly inhibiting its tyrosine kinase activity and resulting in suppression of tumor cell growth. HER2, a member of the epidermal growth factor receptor (EGFR) family, is overexpressed in many adenocarcinomas, particularly breast cancers. (NCI04)
CP-724714 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-methoxy-N-[(E)-3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVZBTWPGQVVLW-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026009 | |
| Record name | 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845680-17-3, 383432-38-0, 537705-08-1 | |
| Record name | CP 724714 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845680173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-724714 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383432380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-724714 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-724714 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I05QZ0S4V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (E/Z)-CP-724714: A Selective ErbB2/HER2 Tyrosine Kinase Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of (E/Z)-CP-724714, a potent and selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
This compound is a racemic mixture of the E and Z isomers of CP-724714. The E-isomer is the more biologically active component and is the focus of most research.[1] CP-724714 is a synthetic organic compound belonging to the quinazolinamine class.[2]
Table 1: Chemical Identifiers for CP-724714
| Identifier | Value |
| IUPAC Name | 2-methoxy-N-[(E)-3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]quinazolin-6-yl]prop-2-enyl]acetamide[3] |
| Canonical SMILES | CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C[3] |
| Molecular Formula | C27H27N5O3[1][4] |
| CAS Number | 383432-38-0[4] |
Table 2: Physicochemical Properties of CP-724714
| Property | Value |
| Molecular Weight | 469.53 g/mol [1][4] |
| Solubility | Soluble in DMSO (≥23.5 mg/mL or 100 mM), Soluble in Ethanol (≥25.4 mg/mL or 100 mM), Insoluble in water[5][6] |
| Storage | Store at -20°C |
| Purity | ≥98% (HPLC) |
Biological Activity and Mechanism of Action
CP-724714 is a potent and selective inhibitor of the ErbB2/HER2 receptor tyrosine kinase, with an IC50 of 10 nM in cell-free assays.[7][8] It exhibits significant selectivity for ErbB2 over the epidermal growth factor receptor (EGFR), with an IC50 of 6400 nM against EGFR.[8] The compound is over 1,000-fold less potent against a panel of other kinases, including insulin receptor (IR), insulin-like growth factor-1 receptor (IGF-1R), platelet-derived growth factor receptor β (PDGFRβ), vascular endothelial growth factor receptor 2 (VEGFR2), Abl, Src, and c-Met.[7][8]
The primary mechanism of action of CP-724714 is the inhibition of ErbB2 autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, such as the Ras-Raf-Mek-Erk and Akt pathways.[9][10] This inhibition of downstream signaling leads to cell cycle arrest at the G1 phase and the induction of apoptosis in ErbB2-overexpressing cancer cells.[7][10]
Table 3: In Vitro Biological Activity of CP-724714
| Assay | Target/Cell Line | IC50/Effect |
| Kinase Assay | ErbB2 (HER2) | 10 nM[7][8] |
| Kinase Assay | EGFR | 6.4 µM[7] |
| ErbB2 Autophosphorylation in NIH3T3 cells | Chimeric EGFR/ErbB2 | 32 nM[7] |
| Cell Proliferation | BT-474 (ErbB2-amplified) | 0.25 µM[7] |
| Cell Proliferation | SKBR3 (ErbB2-amplified) | 0.95 µM[7] |
| Cell Cycle Analysis (1 µM, 24h) | BT-474 | G1 phase accumulation, reduction in S-phase[7] |
Signaling Pathway
CP-724714 exerts its therapeutic effects by inhibiting the HER2 signaling pathway. Upon inhibition of HER2 autophosphorylation by CP-724714, the downstream Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways are suppressed, leading to decreased cell proliferation and survival.
Caption: HER2 signaling pathway and the inhibitory action of CP-724714.
Experimental Protocols
In Vitro Kinase Assay
This protocol describes the method used to determine the inhibitory activity of CP-724714 against recombinant ErbB2 and EGFR kinase domains.
Methodology:
-
Protein Expression and Purification: The intracellular domains of ErbB2 (amino acids 675-1255) and EGFR (amino acids 668-1211) are expressed as S-transferase fusion proteins in baculovirus-infected Sf9 cells. The fusion proteins are then purified by affinity chromatography.[7]
-
Plate Coating: 96-well Nunc MaxiSorp plates are coated with 0.25 mg/mL of poly(Glu:Tyr, 4:1) (PGT) in PBS overnight at 37°C.[7]
-
Kinase Reaction: The kinase reaction is performed in a 50 µL volume containing 50 mM HEPES (pH 7.4), 125 mM NaCl, 0.1 mM sodium orthovanadate, 1 mM ATP, and approximately 15 ng of the recombinant kinase.[7]
-
Inhibitor Addition: CP-724714, dissolved in DMSO, is added to the reaction mixture. The final DMSO concentration is maintained at 2.5%.[7]
-
Phosphorylation: The phosphorylation reaction is initiated by the addition of ATP and allowed to proceed for 6 minutes at room temperature with constant shaking.[7]
-
Detection: The level of phosphorylation is quantified using an appropriate detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.
Cell Proliferation Assay
This protocol outlines the procedure for assessing the effect of CP-724714 on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., BT-474, SKBR3) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of CP-724714. Control wells receive vehicle (DMSO) only.[7]
-
Incubation: The cells are incubated for 6 to 7 days.[7]
-
Cell Counting: After the incubation period, surviving cells are trypsinized, resuspended in an isotonic solution, and counted using a Coulter Z2 particle counter.[7]
-
Data Analysis: Growth inhibition is calculated for each concentration using the formula: [(1 - (experimental value / control value)) x 100]. IC50 values are then determined from the dose-response curves.[7]
Caption: Workflow for a cell proliferation assay.
In Vivo Antitumor Activity
CP-724714 has demonstrated significant antitumor activity in preclinical xenograft models. Oral administration of CP-724714 to athymic mice bearing tumors derived from ErbB2-overexpressing human breast cancer cell lines (e.g., BT-474) resulted in a dose-dependent inhibition of tumor growth and, in some cases, tumor regression.[8][10]
In a study with FRE-erbB2 xenografts, a 25 mg/kg oral dose of CP-724714 was rapidly absorbed and led to a reduction in tumor ErbB2 receptor phosphorylation.[7] Furthermore, treatment with CP-724714 induced apoptosis in the tumor cells, as evidenced by an increase in caspase-3 activity.[10] Importantly, these antitumor effects were achieved without significant weight loss or other overt signs of toxicity in the animals.[7][10]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the ErbB2/HER2 tyrosine kinase. Its ability to inhibit HER2 signaling, leading to cell cycle arrest and apoptosis in HER2-overexpressing cancer cells, has been demonstrated in both in vitro and in vivo models. The detailed chemical, physical, and biological data, along with the established experimental protocols, make CP-724714 a valuable tool for cancer research and a promising candidate for the development of targeted cancer therapies. This compound has been investigated in clinical trials for the treatment of patients with advanced malignant solid tumors expressing HER2.[2]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cp-724714 | C27H27N5O3 | CID 9874913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. apexbt.com [apexbt.com]
- 6. chembk.com [chembk.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of a receptor tyrosine kinase inhibitor CP-724714 inhibits SADS-CoV related swine diarrhea coronaviruses infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
(E/Z)-CP-724714: A Potent and Selective HER2/ErbB2 Tyrosine Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(E/Z)-CP-724714 is a potent and selective, orally active small-molecule inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its effects on downstream signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of selective HER2 inhibitors.
Introduction
The human epidermal growth factor receptor 2 (HER2), also known as ErbB2, is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Amplification or overexpression of the ERBB2 gene is a key driver in the development and progression of several types of cancer, most notably in a subset of breast cancers, as well as in ovarian and stomach malignancies.[1] HER2 activation leads to the initiation of downstream signaling cascades that promote cell proliferation, survival, and differentiation. Consequently, HER2 has emerged as a critical therapeutic target. While monoclonal antibodies like trastuzumab have shown clinical benefit, there remains a need for potent, selective, and orally bioavailable small-molecule inhibitors.[1] CP-724714 was developed to meet this need and has demonstrated significant preclinical efficacy.[1]
Mechanism of Action
CP-724714 functions as an ATP-competitive inhibitor of the HER2 tyrosine kinase. By binding to the ATP-binding pocket of the intracellular kinase domain of HER2, it prevents the autophosphorylation of the receptor.[1][2] This blockade of phosphorylation inhibits the activation of downstream signaling pathways, primarily the Ras-Raf-Mek-Erk (MAPK) and the PI3K/Akt pathways, which are crucial for tumor cell growth and survival.[1][3] The inhibitory action of CP-724714 leads to a G1 phase cell cycle arrest and the induction of apoptosis in HER2-overexpressing cancer cells.[1][4]
Quantitative Data
The selectivity and potency of CP-724714 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | IC50 (nM) | Selectivity vs. HER2 |
| HER2/ErbB2 | 10 | - |
| EGFR | 6,400 | >640-fold |
| Insulin Receptor (IR) | >10,000 | >1,000-fold |
| IGF-1R | >10,000 | >1,000-fold |
| PDGFRβ | >10,000 | >1,000-fold |
| VEGFR2 | >10,000 | >1,000-fold |
| Abl | >10,000 | >1,000-fold |
| Src | >10,000 | >1,000-fold |
| c-Met | >10,000 | >1,000-fold |
Data compiled from multiple sources.[2][4]
Table 2: Cellular Activity
| Cell Line | HER2 Status | Assay | IC50 (µM) |
| BT-474 | Amplified | Proliferation | 0.25 |
| SKBR3 | Amplified | Proliferation | 0.95 |
Data compiled from multiple sources.[4]
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing | Effect |
| FRE-erbB2 | 50 mg/kg, p.o. | 50% tumor growth inhibition |
| BT-474 | 30 or 100 mg/kg, p.o. | Reduction in Erk and Akt phosphorylation |
| BT-474 & MDA-MB-453 | Dose-dependent | Inhibition of tumor growth |
Data compiled from multiple sources.[2][4][5]
Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway Inhibition by CP-724714
Caption: Inhibition of the HER2 signaling cascade by CP-724714.
General Experimental Workflow for Evaluating CP-724714
Caption: A typical workflow for the preclinical evaluation of CP-724714.
Experimental Protocols
Recombinant HER2/ErbB2 Kinase Assay
This protocol is a generalized procedure based on commonly used methods for assessing kinase inhibition.
Objective: To determine the in vitro inhibitory activity of CP-724714 against the recombinant HER2/ErbB2 kinase domain.
Materials:
-
Recombinant HER2/ErbB2 kinase domain (intracellular domain, amino acids 675-1255), often as a fusion protein (e.g., GST-HER2).
-
96-well MaxiSorp plates.
-
Poly(Glu:Tyr, 4:1) substrate.
-
Phosphate-Buffered Saline (PBS).
-
Wash Buffer (0.1% Tween 20 in PBS).
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.4, 125 mM NaCl, 10 mM MgCl2, 0.1 mM Na3VO4).
-
ATP.
-
This compound dissolved in DMSO.
-
HRP-conjugated anti-phosphotyrosine antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
Plate reader.
Procedure:
-
Coat 96-well plates overnight at 4°C with 100 µL/well of 0.25 mg/mL poly(Glu:Tyr, 4:1) in PBS.
-
Wash the plates three times with Wash Buffer.
-
Prepare serial dilutions of this compound in Kinase Reaction Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells.
-
Add the recombinant HER2/ErbB2 kinase to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at room temperature for a specified time (e.g., 20-60 minutes).
-
Stop the reaction by washing the plates three times with Wash Buffer.
-
Add HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Wash the plates three times with Wash Buffer.
-
Add TMB substrate and incubate until color develops.
-
Stop the colorimetric reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Cell Proliferation Assay
Objective: To assess the effect of CP-724714 on the proliferation of HER2-overexpressing cancer cell lines.
Materials:
-
HER2-amplified cell lines (e.g., BT-474, SKBR3).
-
Appropriate cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound dissolved in DMSO.
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo).
-
Plate reader.
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of orally administered CP-724714 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
HER2-overexpressing tumor cells (e.g., BT-474).
-
Matrigel (optional, for enhancing tumor take).
-
This compound formulation for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Implant HER2-overexpressing tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally (p.o.) at the desired dose and schedule (e.g., once or twice daily).[1]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).
-
Analyze the tumor growth data to determine the extent of tumor growth inhibition.
Conclusion
This compound is a highly potent and selective inhibitor of the HER2/ErbB2 tyrosine kinase. It demonstrates significant anti-proliferative and pro-apoptotic activity in HER2-overexpressing cancer cells, both in vitro and in vivo. Its oral bioavailability and favorable preclinical safety profile make it a valuable tool for cancer research and a promising candidate for the development of targeted cancer therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this and similar targeted inhibitors.
References
- 1. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a receptor tyrosine kinase inhibitor CP-724714 inhibits SADS-CoV related swine diarrhea coronaviruses infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
Downstream Signaling Effects of (E/Z)-CP-724714: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-CP-724714 is a potent and highly selective, orally active inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2][3] Amplification and overexpression of the HER2 proto-oncogene are linked to the development and progression of several human cancers, particularly breast cancer.[4] CP-724714 exerts its anti-tumor effects by directly inhibiting the autophosphorylation of the HER2 receptor, which in turn blocks critical downstream signaling pathways responsible for cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its mechanism of action, and visual representations of the affected signaling cascades.
Core Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor that targets the intracellular kinase domain of HER2/ErbB2.[4] This targeted inhibition prevents the autophosphorylation of the receptor upon dimerization, a critical step in the activation of downstream signaling.[2][4] The primary consequence of this action is the suppression of two major signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[4]
Signaling Pathway Diagram
Caption: Inhibition of HER2 signaling by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Selectivity vs. HER2 | Reference |
| HER2/ErbB2 | 10 | - | [1][2][3] |
| EGFR | 6,400 | >640-fold | [1][2] |
| Insulin Receptor (InsR) | >10,000 | >1,000-fold | [1][2] |
| IGF-1R | >10,000 | >1,000-fold | [1][2] |
| PDGFRβ | >10,000 | >1,000-fold | [1][2] |
| VEGFR2 | >10,000 | >1,000-fold | [1][2] |
| Abl | >10,000 | >1,000-fold | [1][2] |
| Src | >10,000 | >1,000-fold | [1][2] |
| c-Met | >10,000 | >1,000-fold | [1][2] |
Table 2: Inhibition of Cell Proliferation in HER2-Amplified Cell Lines
| Cell Line | IC50 (µM) | Reference |
| BT-474 | 0.25 | [1] |
| SKBR3 | 0.95 | [1] |
Downstream Cellular Effects
Inhibition of the PI3K/Akt and MAPK/ERK pathways by this compound leads to significant downstream cellular consequences, including cell cycle arrest and induction of apoptosis.
Cell Cycle Arrest
Treatment of HER2-overexpressing cells, such as BT-474, with this compound induces a G1 cell cycle block.[1][4] This is characterized by an accumulation of cells in the G1 phase and a marked reduction in the proportion of cells in the S phase.[1][2]
Induction of Apoptosis
This compound treatment leads to the induction of apoptosis in HER2-driven tumor models.[4] This is evidenced by the release of caspase-3, a key executioner caspase in the apoptotic cascade.[4]
Experimental Protocols
HER2 Kinase Assay
This protocol describes an in vitro assay to measure the inhibitory activity of this compound on HER2 kinase.
Workflow Diagram:
References
(E/Z)-CP-724714 induced G1 cell cycle arrest
An In-Depth Technical Guide on (E/Z)-CP-724714 Induced G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective, orally bioavailable inhibitor of the HER2/erbB2 receptor tyrosine kinase.[1] Amplification and overexpression of the HER2 (erbB2) proto-oncogene are linked to the progression of several human malignancies, including breast, ovarian, and stomach cancers.[1] CP-724714 exerts its anti-tumor effects through multiple mechanisms, a primary one being the induction of G1 phase cell cycle arrest in HER2-driven cancer cells.[1][2] This document provides a detailed technical overview of the molecular mechanisms, supporting quantitative data, and key experimental protocols related to CP-724714-induced G1 arrest.
Core Mechanism: Inhibition of HER2 Signaling
CP-724714 functions by targeting the intracellular tyrosine kinase domain of the HER2 receptor. This inhibition prevents receptor autophosphorylation, a critical step in the activation of downstream signaling pathways that drive cell proliferation and survival.[1] The primary pathways implicated in HER2-mediated cell cycle progression are the Ras/Raf/MAPK and the PI3K/Akt pathways. By blocking HER2, CP-724714 effectively attenuates these pro-proliferative signals, leading to a cascade of events that culminates in the arrest of the cell cycle at the G1/S checkpoint.
The key molecular events are:
-
Inhibition of Downstream Effectors: Treatment with CP-724714 leads to a marked reduction in the phosphorylation of key downstream signaling molecules, including Akt and extracellular signal-regulated kinase (ERK).[1]
-
Downregulation of Cyclin D1: The PI3K/Akt and MAPK pathways are major regulators of Cyclin D1 transcription and protein stability.[3] Inhibition of these pathways by CP-724714 results in decreased levels of Cyclin D1, a critical regulator of the G1 phase.
-
Activation of the Retinoblastoma (Rb) Protein: Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6).[3][4] This complex phosphorylates and inactivates the retinoblastoma tumor suppressor protein (Rb).[5] Reduced levels of Cyclin D1 lead to decreased CDK4/6 activity, leaving Rb in its active, hypophosphorylated state.
-
Sequestration of E2F Transcription Factors: Active Rb binds to E2F transcription factors, preventing them from activating the transcription of genes essential for S-phase entry, such as Cyclin E, Cyclin A, and CDK2.[5]
-
Induction of CDK Inhibitors: Inhibition of the erbB receptor family signaling can also induce the expression of the cyclin-dependent kinase inhibitor p27Kip1.[6] p27Kip1 can directly bind to and inhibit Cyclin E-CDK2 complexes, further reinforcing the G1 arrest.[6]
This sequence of events effectively halts the cell's progression from the G1 phase to the S phase, thereby inhibiting proliferation.
Quantitative Data
The efficacy of CP-724714 has been quantified through various in vitro assays, demonstrating its potency against HER2 and its effect on cell cycle distribution.
Table 1: Inhibitory Potency of CP-724714
| Target | Assay Type | Cell Line / System | IC₅₀ | Reference |
| HER2/erbB2 Kinase | Kinase Phosphorylation | In vitro | 3.8 ng/mL | [7] |
| HER2/erbB2 Autophosphorylation | Chimeric Receptor (EGF-stimulated) | Transfected NIH3T3 cells | 32 nM | [2] |
| EGFR Autophosphorylation | EGFR | Transfected NIH3T3 cells | 6.4 µM | [2] |
| Cell Proliferation | Growth Inhibition | BT-474 (HER2-amplified) | 0.25 µM | [2] |
| Cell Proliferation | Growth Inhibition | SKBR3 (HER2-amplified) | 0.95 µM | [2] |
Note: IC₅₀ is the half-maximal inhibitory concentration.
Table 2: Effect of CP-724714 on Cell Cycle Distribution
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| BT-474 | Vehicle (Control) | Data not specified | Data not specified | Data not specified | [8] |
| BT-474 | 1 µM CP-724714 (24h) | Accumulation | Marked Reduction | Data not specified | [2][8] |
Specific percentages from the primary literature were not available in the provided search results, but the qualitative effects of G1 accumulation and S-phase reduction are consistently reported.[2][8]
Key Experimental Protocols
Reproducing and validating the findings on CP-724714 requires standardized experimental procedures. Detailed protocols for the key assays are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount. By measuring the fluorescence intensity of PI-stained cells using a flow cytometer, one can quantify the percentage of cells in each phase.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., BT-474) at an appropriate density. Treat with desired concentrations of CP-724714 or vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells. For adherent cells, use trypsinization. Centrifuge at 200-500 x g for 5 minutes and wash the pellet with Phosphate-Buffered Saline (PBS).[9][10]
-
Fixation: Resuspend the cell pellet gently. While vortexing slowly, add 4-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[10][11] Incubate at -20°C for at least 2 hours (can be stored for weeks).[9][10]
-
Washing: Centrifuge the fixed cells at 300-500 x g for 5-10 minutes to remove the ethanol.[9][10] Wash the cell pellet twice with PBS.[10]
-
Staining: Resuspend the cell pellet in 500 µL of a nucleic acid staining solution containing:
-
Incubation: Incubate the cells in the staining solution for at least 20-30 minutes at room temperature, protected from light.[9][10]
-
Data Acquisition: Analyze the samples on a flow cytometer. Set up plots to visualize DNA content (e.g., a histogram of PI fluorescence intensity). Use appropriate gating to exclude debris and cell doublets.[11][12]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the G0/G1, S, and G2/M peaks and calculate the percentage of cells in each phase.[11]
Western Blotting for Cell Cycle Regulators
This technique is used to detect and quantify the levels of specific proteins (e.g., Cyclin D1, p-Rb, p27Kip1) in cell lysates.
Protocol:
-
Lysate Preparation: After treatment, wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in SDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cyclin D1, anti-p-Rb, anti-p27Kip1) overnight at 4°C with gentle agitation.[13] Dilutions should be optimized as per the manufacturer's instructions.
-
Washing: Wash the membrane extensively with TBS-T to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.[13]
-
Detection: After further washing, apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.[13]
-
Analysis: Quantify band intensity using densitometry software. Normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
In Vitro HER2 Kinase Assay
This assay directly measures the ability of CP-724714 to inhibit the enzymatic activity of the HER2 kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by purified, recombinant HER2 kinase. Inhibition is quantified by measuring the reduction in substrate phosphorylation or the amount of ADP produced. Luminescent-based assays like ADP-Glo™ are common.[14]
Protocol (based on ADP-Glo™ format):
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[14] Prepare solutions of recombinant HER2 kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase Reaction: Incubate the plate at 30°C or room temperature for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[14]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.[14]
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity. Read the luminescence on a microplate reader.
-
Data Analysis: Subtract background readings (wells with no enzyme). Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
References
- 1. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cyclin D1, Cancer Progression and Opportunities in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G1 cell cycle arrest due to the inhibition of erbB family receptor tyrosine kinases does not require the retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 13. pubcompare.ai [pubcompare.ai]
- 14. promega.com [promega.com]
(E/Z)-CP-724714: A Technical Overview of its High Selectivity for HER2 over EGFR
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-CP-724714 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the HER2 (ErbB2) receptor tyrosine kinase. Its remarkable selectivity for HER2 over the closely related epidermal growth factor receptor (EGFR) has positioned it as a significant tool in cancer research and a candidate for therapeutic development, particularly in HER2-overexpressing malignancies. This technical guide provides an in-depth analysis of the quantitative data supporting this selectivity, detailed experimental protocols for its determination, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Assessment of Selectivity
The selectivity of this compound for HER2 over EGFR is substantiated by a significant difference in the half-maximal inhibitory concentration (IC50) values obtained from various assays. These quantitative data consistently demonstrate a high therapeutic window for targeting HER2-driven cancers while minimizing EGFR-related toxicities.
| Target Kinase | Assay Type | IC50 Value | Selectivity (Fold) | Reference |
| HER2/ErbB2 | Cell-free kinase assay | 10 nM | >640 | [1][2][3] |
| EGFR | Cell-free kinase assay | 6.4 µM (6400 nM) | 1 | [1][2][3] |
| Chimeric EGFR/HER2 Receptor | Cellular autophosphorylation assay | 32 nM | - | [1] |
| HER2 (SKBr3 cells) | Cellular growth inhibition assay | 25 ng/mL | - | [4][5] |
| HER2 (BT-474 cells) | Cellular growth inhibition assay | 0.25 µM | - | [1] |
Table 1: Comparative IC50 values of this compound for HER2 and EGFR.
In cell-free assays, this compound inhibits the kinase activity of HER2/ErbB2 with an IC50 of 10 nM. In stark contrast, the IC50 for EGFR is 6.4 µM, indicating a selectivity of over 640-fold for HER2.[1][2][3] Further studies have demonstrated that CP-724,714 is also highly selective against a panel of other kinases, including InsR, IRG-1R, PDGFR, VEGFR2, Abl, Src, and c-Met, with over 1,000-fold selectivity.[1][2] In cellular assays, CP-724,714 effectively inhibits the autophosphorylation of a chimeric receptor containing the HER2 kinase domain with an IC50 of 32 nM, while showing significantly less potency against EGFR in transfected cells.[1] The compound also potently inhibits the proliferation of HER2-amplified breast cancer cell lines such as BT-474 and SKBR3.[1][6]
Experimental Protocols
The determination of the kinase selectivity of this compound involves a series of well-defined experimental protocols, primarily centered around in vitro kinase assays and cell-based phosphorylation assays.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of CP-724714 on the enzymatic activity of purified recombinant HER2 and EGFR kinase domains.
Methodology:
-
Protein Expression and Purification: The intracellular kinase domains of human HER2 (amino acids 675-1255) and EGFR (amino acids 668-1211) are expressed as fusion proteins (e.g., GST-fusion) in an appropriate expression system, such as baculovirus-infected Sf9 insect cells.[1] The recombinant proteins are then purified using affinity chromatography.[1]
-
Assay Plate Preparation: 96-well microtiter plates are coated with a synthetic substrate, such as poly(Glu:Tyr, 4:1), which serves as a substrate for the kinase.[1]
-
Kinase Reaction: The kinase reaction is initiated by adding the purified kinase, ATP, and the test compound (CP-724714) at various concentrations to the substrate-coated wells. The reaction is typically carried out in a buffer containing HEPES, NaCl, and sodium orthovanadate.[1]
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using an enzyme-linked immunosorbent assay (ELISA)-based method. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to the wells, followed by a colorimetric substrate (e.g., TMB).[1]
-
Data Analysis: The absorbance is measured, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Receptor Autophosphorylation Assay
This assay assesses the ability of CP-724714 to inhibit the autophosphorylation of HER2 and EGFR within a cellular context.
Methodology:
-
Cell Line and Treatment: NIH 3T3 cells are transfected to express either a chimeric receptor consisting of the EGFR extracellular domain and the HER2 intracellular domain or the full-length human EGFR.[7] These cells are then treated with varying concentrations of CP-724714 for a specified period.[7]
-
Receptor Stimulation: Following inhibitor treatment, the cells are stimulated with a ligand, such as epidermal growth factor (EGF), to induce receptor dimerization and autophosphorylation.[7]
-
Cell Lysis and Protein Analysis: The cells are lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are then subjected to SDS-PAGE and Western blotting.
-
Immunodetection: The levels of phosphorylated HER2 or EGFR are detected using phosphospecific antibodies. Total receptor levels are also measured to ensure equal loading.
-
Quantification and IC50 Determination: The band intensities are quantified, and the IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and experimental procedures is crucial for a comprehensive understanding of CP-724714's mechanism of action and the methods used to characterize it.
Caption: Simplified HER2 and EGFR signaling pathways and the inhibitory action of this compound.
Caption: Workflow for the in vitro kinase inhibition assay to determine IC50 values.
Caption: Logical diagram illustrating the basis of this compound's selectivity for HER2 over EGFR.
Conclusion
The extensive preclinical data robustly supports the classification of this compound as a highly selective inhibitor of HER2 over EGFR. The significant differential in IC50 values, determined through rigorous in vitro and cellular assays, provides a strong rationale for its investigation in HER2-dependent cancers. The detailed experimental protocols outlined herein serve as a foundation for the continued evaluation of this and other selective kinase inhibitors. The high selectivity of CP-724714 underscores the feasibility of designing targeted therapies that can effectively inhibit oncogenic drivers while minimizing off-target effects, a cornerstone of modern precision oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe CP-724714 | Chemical Probes Portal [chemicalprobes.org]
- 3. CP-724714 | HER2/ErbB2 抑制剂 | MCE [medchemexpress.cn]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Pharmacokinetics of (E/Z)-CP-724714 in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-CP-724714 is a potent and selective, orally bioavailable inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2][3] Amplification and overexpression of the HER2 gene are linked to the development and progression of several human cancers, most notably breast cancer.[2] CP-724714 has demonstrated significant anti-tumor activity in preclinical models by inducing G1 cell cycle arrest, apoptosis, and inhibiting downstream signaling pathways crucial for tumor growth and survival.[2][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound in mouse models, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental workflows.
Quantitative Pharmacokinetic Data
While detailed tabular pharmacokinetic data for this compound in mouse models is limited in publicly available literature, preclinical studies have established its oral bioavailability and provided insights into its plasma concentration profile. The following table summarizes the available quantitative data.
| Parameter | Value | Mouse Model | Dose | Route | Source |
| Clearance | 11–12 ml/min/kg | Athymic mice bearing FRE erbB2 tumors | Not Specified | Oral | [5] |
| EC₅₀ (Tumor HER2 Autophosphorylation Inhibition) | ~980 ng/ml | Athymic mice bearing FRE erbB2 tumors | 3.125-100 mg/kg | Oral | [5] |
| ED₅₀ (Tumor HER2 Autophosphorylation Inhibition) | ~19 mg/kg | Athymic mice bearing FRE erbB2 tumors | 3.125-100 mg/kg | Oral | [5] |
Note: The clearance value was reported in a preclinical context, and while not explicitly stated as a mouse-only value, it is provided here for reference.
A study in FRE-erbB2 xenograft-bearing mice demonstrated the plasma concentration of CP-724714 over an 8-hour period following a single 25 mg/kg oral dose. Although specific Cmax and Tmax values were not explicitly stated, the plasma concentration peaked at approximately 1 hour post-administration and gradually declined.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical pharmacokinetic studies. The following sections outline the methodologies for key experiments involving this compound in mouse models.
Xenograft Mouse Models
Xenograft models are fundamental for evaluating the in vivo efficacy and pharmacokinetics of anti-cancer agents.
-
Cell Lines: Human cancer cell lines with HER2 overexpression, such as BT-474 (breast carcinoma), SKBR3 (breast adenocarcinoma), MDA-MB-453 (breast carcinoma), and FRE-erbB2 (Fisher rat embryonic fibroblasts over-expressing HER2), are commonly used.[1][3]
-
Animal Models: Athymic nude mice (nu/nu) are typically used due to their compromised immune system, which prevents the rejection of human tumor xenografts.[2]
-
Tumor Implantation: 5 x 10⁵ to 10 x 10⁷ cells are typically suspended in a suitable medium, sometimes with Matrigel, and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers and calculated using the formula: (length x width²)/2. Treatment is often initiated when tumors reach a specific volume (e.g., 150-250 mm³).[3]
Drug Formulation and Administration
The formulation and route of administration are critical for ensuring consistent drug exposure.
-
Formulation: For oral administration, CP-724714 is often formulated as a suspension in a vehicle such as 0.5% methylcellulose in water.[1]
-
Administration Route: Oral gavage is the standard method for administering CP-724714 in mice to ensure accurate dosing.[1][2][3]
-
Dosage: Doses ranging from 25 mg/kg to 100 mg/kg have been used in efficacy and pharmacodynamic studies in mouse xenograft models.[1][3]
Pharmacokinetic Blood Sampling
Serial blood sampling is performed to determine the plasma concentration-time profile of the drug.
-
Sampling Time Points: Blood samples are typically collected at various time points post-dose, such as 0.5, 1, 2, 4, and 8 hours, to capture the absorption, distribution, and elimination phases.[3]
-
Collection Method: Blood can be collected via retro-orbital sinus, saphenous vein, or tail vein bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method for Quantification
A sensitive and specific bioanalytical method is required to quantify CP-724714 in plasma samples. While a specific validated LC-MS/MS method for this compound in mouse plasma is not detailed in the available literature, a typical method would involve the following steps:
-
Sample Preparation: Protein precipitation with a solvent like acetonitrile is a common method to extract the drug from plasma.
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate the analyte from endogenous plasma components.
-
Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for quantification. Specific precursor and product ion transitions for CP-724714 would be monitored.
-
Quantification: A standard curve is generated using known concentrations of CP-724714 in blank plasma to quantify the drug in the study samples.
Visualizations
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the HER2 signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by CP-724714.
Caption: HER2 signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo pharmacokinetic and efficacy study of this compound in a xenograft mouse model.
Caption: Workflow for in vivo studies of this compound.
Conclusion
This compound is a promising HER2 inhibitor with demonstrated preclinical in vivo activity. This technical guide provides an overview of its pharmacokinetic properties in mouse models, based on the currently available data. While a complete pharmacokinetic profile with detailed parameters such as Cmax, Tmax, and AUC in mice is not yet fully elucidated in the public domain, the existing studies confirm its oral bioavailability and on-target activity. The provided experimental protocols and workflows offer a foundation for researchers designing future preclinical studies to further characterize the pharmacokinetic and pharmacodynamic properties of this compound. Further research is warranted to establish a more detailed quantitative understanding of its absorption, distribution, metabolism, and excretion in mouse models to better inform clinical trial design.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacokinetics of a HER2 tyrosine kinase inhibitor CP-724,714 in patients with advanced malignant HER2 positive solid tumors: correlations with clinical characteristics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unmc.edu [unmc.edu]
- 5. cancer.ucsf.edu [cancer.ucsf.edu]
Methodological & Application
Application Notes and Protocols: (E/Z)-CP-724714 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-CP-724714 is a potent and selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2] Amplification and overexpression of the HER2 gene are linked to the development and progression of several human cancers, particularly breast, ovarian, and stomach cancers.[3][4] CP-724714 has demonstrated significant antitumor activity in preclinical models by inhibiting HER2 autophosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis in HER2-driven cancer cells.[3] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against HER2/ErbB2.
Signaling Pathway Targeted by this compound
The HER2 signaling pathway plays a crucial role in regulating cell growth, survival, and differentiation.[5] HER2 belongs to the epidermal growth factor receptor (EGFR) family of transmembrane receptor tyrosine kinases.[6] Upon dimerization with other ErbB family members, HER2 undergoes autophosphorylation of tyrosine residues in its intracellular domain.[7] This phosphorylation event initiates downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for tumor cell proliferation and survival.[5][6][8] this compound selectively inhibits the kinase activity of HER2, thereby blocking these downstream signals.
Caption: HER2 Signaling Pathway Inhibition by this compound.
Quantitative Data: Kinase Inhibitory Profile of CP-724714
The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its high selectivity for HER2/ErbB2.
| Kinase Target | IC50 (nM) | Selectivity vs. HER2/ErbB2 |
| HER2/ErbB2 | 10 | - |
| EGFR | 6,400 | >640-fold |
| Insulin Receptor (InsR) | >10,000 | >1,000-fold |
| IGF-1R | >10,000 | >1,000-fold |
| PDGFRβ | >10,000 | >1,000-fold |
| VEGFR2 | >10,000 | >1,000-fold |
| Abl | >10,000 | >1,000-fold |
| Src | >10,000 | >1,000-fold |
| c-Met | >10,000 | >1,000-fold |
Data compiled from publicly available sources.[1][2][9]
Experimental Protocol: In Vitro HER2/ErbB2 Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the HER2/ErbB2 kinase. The assay measures the phosphorylation of a synthetic substrate by the recombinant intracellular domain of HER2/ErbB2.
Materials and Reagents
-
Recombinant HER2/ErbB2 intracellular domain (e.g., expressed in baculovirus-infected Sf9 cells as a GST-fusion protein)[1]
-
Poly(Glu:Tyr, 4:1) substrate
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
MgCl₂ (Magnesium Chloride)
-
Kinase Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
96-well microtiter plates (e.g., Nunc MaxiSorp)[1]
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Phosphotyrosine-specific antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: In Vitro Kinase Assay Experimental Workflow.
Procedure
-
Plate Coating:
-
Kinase Reaction:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In each well, add the following in order:
-
Kinase Buffer
-
This compound at various concentrations (or vehicle control)
-
Recombinant HER2/ErbB2 enzyme
-
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl₂ to each well. The final concentration of ATP should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Terminate the reaction by washing the plate three times with Wash Buffer.
-
Add 100 µL of a phosphotyrosine-specific antibody-HRP conjugate diluted in a suitable blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development is observed.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme) from all other readings.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This in vitro kinase assay protocol provides a robust and reliable method for determining the inhibitory potency and selectivity of this compound against HER2/ErbB2. The provided data and pathway information offer a comprehensive overview for researchers engaged in the study and development of targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. HER2 - Wikipedia [en.wikipedia.org]
- 8. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe CP-724714 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols: Western Blot Analysis of p-HER2 in Response to CP-724714 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[1][2] Overexpression or amplification of the HER2 gene is a key driver in several types of cancer, particularly in a subset of breast and gastric cancers, where it is associated with aggressive disease and poor prognosis.[3][4] Upon activation, HER2 undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways.[5][6]
CP-724714 is a potent and selective small-molecule inhibitor of the HER2 tyrosine kinase.[3][7] It effectively blocks the autophosphorylation of HER2, thereby inhibiting downstream signaling and leading to cell cycle arrest and apoptosis in HER2-overexpressing cancer cells.[3][8] Western blotting is a fundamental technique to elucidate the efficacy of such targeted therapies by quantifying the reduction in the phosphorylation of HER2 (p-HER2) upon treatment. This document provides a detailed protocol for the Western blot analysis of p-HER2 in cancer cell lines treated with CP-724714.
HER2 Signaling Pathway and Inhibition by CP-724714
HER2 is a member of the ErbB family of receptor tyrosine kinases.[2] Unlike other members of this family, HER2 does not have a known direct ligand.[2] Instead, it is activated through heterodimerization with other ligand-bound ErbB family members, such as EGFR, HER3, and HER4, or through homodimerization when overexpressed.[5] This dimerization leads to the phosphorylation of tyrosine residues within the intracellular kinase domain of HER2, creating docking sites for various signaling proteins and activating downstream pathways that promote tumor growth and survival.[5][9]
CP-724714 exerts its therapeutic effect by binding to the ATP-binding pocket of the HER2 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.[3][8]
Data Presentation
The following tables summarize the quantitative effects of CP-724714 on HER2 kinase activity, cell proliferation, and in vivo p-HER2 levels.
| Parameter | Cell Line/System | IC50/EC50 | Reference |
| HER2 Kinase Inhibition | Recombinant ErbB2 | 10 nM | [7] |
| EGF-induced ErbB2 Autophosphorylation | NIH3T3 cells with ErbB2 chimera | 32 nM | [7] |
| Cell Proliferation Inhibition | BT-474 (HER2-amplified) | 0.25 µM | [7] |
| Cell Proliferation Inhibition | SKBR3 (HER2-amplified) | 0.95 µM | [7] |
| Reduction of Tumor ErbB2 Phosphorylation (in vivo) | FRE-ErbB2 Xenografts | ~19 mg/kg | [10] |
Table 1: In Vitro and In Vivo Efficacy of CP-724714
| CP-724714 Dose (mg/kg, p.o.) | Mean Reduction in ErbB2 Phosphorylation (%) |
| 3.125 | ~20% |
| 6.25 | ~40% |
| 12.5 | ~60% |
| 25 | ~80% |
| 50 | ~90% |
| 100 | >95% |
Table 2: Dose-Dependent Reduction of p-HER2 in FRE-ErbB2 Xenografts at 1 Hour Post-Treatment (Data estimated from graphical representation) [10]
Experimental Protocols
The following are detailed protocols for cell culture, treatment with CP-724714, and subsequent Western blot analysis of p-HER2.
Cell Culture and CP-724714 Treatment
This protocol is optimized for HER2-overexpressing breast cancer cell lines such as BT-474 or SKBR3.
Materials:
-
HER2-positive cell line (e.g., BT-474, SKBR3)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
CP-724714
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of CP-724714 in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM).[1][7] Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the growth medium from the cells and replace it with the medium containing the different concentrations of CP-724714 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours). A 1-hour treatment is often sufficient to observe changes in phosphorylation.[11]
Protein Extraction
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well) to each well.
-
Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to fresh, pre-chilled microcentrifuge tubes.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Protocol for p-HER2
Materials:
-
Protein lysates
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Do not use milk as a blocking agent, as it contains phosphoproteins that can cause high background.[12]
-
Primary antibodies:
-
Rabbit anti-phospho-HER2 (e.g., targeting Tyr1221/1222 or Tyr1248)
-
Mouse or rabbit anti-total-HER2
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with TBST and then incubate it in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-p-HER2, anti-total-HER2, and loading control) in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is recommended to probe for p-HER2 on one blot and total HER2 on a separate blot with identical samples.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-HER2 signal to the total HER2 signal for each sample to account for any variations in protein loading. The loading control (e.g., β-actin) should also be used to confirm equal loading across all lanes.
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of p-HER2 in response to treatment with the selective HER2 inhibitor, CP-724714. Adherence to these detailed protocols will enable researchers to reliably assess the pharmacodynamic effects of CP-724714 and other potential HER2-targeted therapies. The accurate quantification of p-HER2 inhibition is a crucial step in the preclinical evaluation of novel cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment strategy for HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Viability Assay of (E/Z)-CP-724714 on BT-474 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E/Z)-CP-724714 is a potent and selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase.[1] The BT-474 cell line, derived from human ductal breast carcinoma, overexpresses the HER2 receptor, making it a valuable in vitro model for studying the efficacy of HER2-targeted therapies.[2] This document provides detailed protocols for assessing the cell viability of BT-474 cells in response to treatment with this compound, along with an overview of the relevant signaling pathways.
Mechanism of Action
CP-724714 selectively targets the intracellular tyrosine kinase domain of HER2, inhibiting its autophosphorylation.[1] This blockade disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] Inhibition of these pathways in HER2-dependent cancer cells like BT-474 leads to a G1 cell cycle arrest and induction of apoptosis.[1]
Signaling Pathway Diagram
Caption: HER2 signaling pathway and the inhibitory action of CP-724714.
Quantitative Data
The inhibitory effect of this compound on the viability of BT-474 cells is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Cell Line | Compound | IC50 (µM) | Data Source |
| BT-474 | This compound | 0.325 | Genomics of Drug Sensitivity in Cancer |
Experimental Protocols
A common and reliable method for determining cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Reagents
-
BT-474 cells (ATCC HTB-20)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow for the MTT-based cell viability assay.
Detailed Protocol
-
Cell Culture: Culture BT-474 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize confluent cells, count them, and seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., a range spanning the expected IC50, such as 0.01 µM to 10 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate at room temperature in the dark for 2-4 hours. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software package.
-
Conclusion
This application note provides a comprehensive guide for assessing the in vitro efficacy of this compound against the HER2-overexpressing BT-474 breast cancer cell line. The provided protocols and background information will enable researchers to reliably determine the cell viability and IC50 of this and other HER2-targeted compounds.
References
- 1. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-CP-724714 in SKBR3 Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (E/Z)-CP-724714, a potent and selective HER2/erbB2 tyrosine kinase inhibitor, in studies involving the SKBR3 human breast cancer cell line. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the relevant signaling pathways and workflows.
Introduction
This compound is a small molecule inhibitor that specifically targets the tyrosine kinase activity of the HER2 (Human Epidermal Growth Factor Receptor 2), also known as erbB2.[1][2] The SKBR3 cell line, which overexpresses the HER2 receptor, serves as a critical model system for studying HER2-positive breast cancer.[3][4] Inhibition of HER2 signaling by this compound in SKBR3 cells leads to a significant reduction in cell proliferation, induction of cell cycle arrest, and apoptosis, making it a valuable tool for cancer research and drug development.[1][5]
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the HER2 tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This blockade primarily affects the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.[6] The high selectivity of this compound for HER2 over other kinases like EGFR minimizes off-target effects.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in SKBR3 cells.
Table 1: Inhibitory Potency of this compound
| Parameter | Target | Cell Line | Value | Reference |
| IC50 (Kinase Assay) | HER2/erbB2 | - | 10 nM | [1][2] |
| IC50 (Cell Proliferation) | SKBR3 Proliferation | SKBR3 | 0.95 µM | [1] |
Table 2: Cellular Effects of this compound on SKBR3 Cells
| Cellular Process | Treatment Condition | Observed Effect | Reference |
| Cell Cycle Progression | 1 µM for 24 hours | Accumulation of cells in the G1 phase | [1] |
| Apoptosis | Not specified | Induction of apoptosis | [5] |
| Downstream Signaling | Not specified | Reduced phosphorylation of Akt and ERK | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: SKBR3 Cell Culture
-
Cell Line: SKBR3 (ATCC® HTB-30™).
-
Culture Medium: McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge. Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[7][8][9][10]
-
Cell Seeding: Seed SKBR3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.
Protocol 3: Western Blotting for HER2 Signaling Pathway Analysis
This protocol is based on general western blotting procedures.[11][12]
-
Cell Treatment and Lysis: Seed SKBR3 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-HER2 (Tyr1248)
-
Total HER2
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard cell cycle analysis procedures.[13][14]
-
Cell Treatment and Harvesting: Seed SKBR3 cells in 6-well plates and treat with this compound as required. Harvest the cells by trypsinization, including the floating cells in the medium.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for studying this compound effects on SKBR3 cells.
Logical Relationship
Caption: Logical flow from HER2 overexpression to cellular effects of the inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SK-BR-3 Cells [cytion.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proteomic Assessment of SKBR3/HER2+ Breast Cancer Cellular Response to Lapatinib and Investigational Ipatasertib Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AID 847 - Human SK-BR-3 Breast Tumor Cell Growth Inhibition In a 24- Hour Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteomic assessment of SKBR3/HER2+ breast cancer cellular response to Lapatinib and investigational Ipatasertib kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by CP-724714
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-724714 is a potent and selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1] Overexpression of HER2 is a key driver in several cancers, particularly certain types of breast cancer, where it promotes unregulated cell proliferation.[1] CP-724714 exerts its anti-tumor effects by blocking the signaling pathways downstream of HER2 that are crucial for cell cycle progression.[1] One of the key outcomes of CP-724714 treatment in HER2-overexpressing cancer cells is the induction of cell cycle arrest, predominantly in the G1 phase.[1] This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with CP-724714 using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[2] PI is a fluorescent intercalating agent that binds to DNA.[2] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[2] Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By analyzing a large population of cells, a histogram of DNA content can be generated, allowing for the quantification of the percentage of cells in each phase of the cell cycle.
Data Presentation
Treatment of the HER2-amplified human breast carcinoma cell line, BT-474, with CP-724714 demonstrates a significant shift in cell cycle distribution, indicative of a G1 phase arrest. The following table summarizes the quantitative data from a representative experiment where BT-474 cells were treated with 1 µmol/L of CP-724714 for 24 hours.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (Control) | 55.2 | 34.1 | 10.7 |
| CP-724714 (1 µmol/L) | 71.8 | 18.5 | 9.7 |
Data is derived from the analysis of BT-474 cells treated for 24 hours. The induction of a G1 cell cycle block is a key pharmacodynamic effect of CP-724714 in ErbB2-overexpressing cells.
Mandatory Visualizations
Signaling Pathway
Caption: CP-724714 inhibits HER2, blocking downstream signaling and G1-S transition.
Experimental Workflow
Caption: Workflow for cell cycle analysis after CP-724714 treatment.
Experimental Protocols
Materials and Reagents
-
HER2-overexpressing cancer cell line (e.g., BT-474)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
CP-724714
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 (optional, for permeabilization)
-
in PBS
-
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Cell Culture and Treatment
-
Cell Seeding: Seed BT-474 cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80% confluency by the end of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare the desired concentration of CP-724714 (e.g., 1 µmol/L) and a corresponding vehicle control in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing CP-724714 or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protocol for Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and collect the cell suspension in a conical tube.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube. This ensures proper fixation and minimizes cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several days if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation:
-
Incubate the cells in the dark at room temperature for 30 minutes. The RNase A in the staining solution will degrade any double-stranded RNA, ensuring that only DNA is stained.[2]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for optimal data acquisition.
-
Collect data for at least 10,000 events per sample.
-
Set up the appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris and cell aggregates.
-
Generate a histogram of PI fluorescence (DNA content) on a linear scale.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Troubleshooting
-
High CV of G1 peak: This can be due to inconsistent staining, cell clumping, or a high flow rate. Ensure proper vortexing during fixation, filter the samples if necessary, and use a low flow rate during acquisition.
-
Debris in the sample: Gate out debris using the FSC vs. SSC plot. Ensure gentle handling of cells during harvesting and washing.
-
Broad S-phase peak: This could indicate asynchronous cell growth or the induction of apoptosis. Ensure cells are in the exponential growth phase before treatment. A sub-G1 peak may also be present if there is significant apoptosis.
Conclusion
The protocol described provides a robust method for quantifying the effects of CP-724714 on the cell cycle of HER2-overexpressing cancer cells. The induction of a G1 phase arrest is a hallmark of effective HER2 inhibition and can be clearly demonstrated using this flow cytometry-based assay. This method is a valuable tool for the preclinical evaluation of HER2-targeted therapies and for understanding their mechanism of action.
References
Application Notes and Protocols: Preparation of (E/Z)-CP-724714 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract
(E/Z)-CP-724714 is a potent and selective inhibitor of the HER2/ErbB2 tyrosine kinase, playing a crucial role in cancer research.[1][2] Accurate and consistent preparation of stock solutions is fundamental for reliable experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Data Presentation
The following table summarizes the essential chemical properties of this compound and provides pre-calculated masses required for preparing common stock solution concentrations.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₂₇N₅O₃ | [1][3] |
| Molecular Weight | 469.53 g/mol | [1][4][5][6] |
| Solubility in DMSO | 94 mg/mL (approx. 200.2 mM) | [4][7] |
| Storage Conditions | Powder at -20°C; Stock solution at -20°C or -80°C | [5][7] |
Table 1: Mass of this compound Required for Various Stock Solutions
| Desired Stock Concentration | Volume of DMSO | Mass of this compound Required |
| 10 mM | 1 mL | 4.70 mg |
| 20 mM | 1 mL | 9.39 mg |
| 50 mM | 1 mL | 23.48 mg |
| 100 mM | 1 mL | 46.95 mg |
Note: Calculations are based on the molecular weight of 469.53 g/mol . The formula used is: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The same procedure can be adapted for other concentrations by adjusting the mass of the compound as calculated in Table 1.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Pre-Preparation:
-
Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Gently tap the vial of the compound to ensure all powder is at the bottom.
-
-
Weighing the Compound:
-
Using a calibrated analytical balance, carefully weigh 4.70 mg of this compound powder.
-
Transfer the weighed powder into a sterile microcentrifuge tube or an appropriate vial.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Secure the cap tightly and vortex the solution for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any visible particulates.
-
-
Aiding Dissolution (If Necessary):
-
If the compound does not dissolve completely, gentle warming in a water bath (not exceeding 40°C) or sonication for 5-10 minutes can be applied.[8]
-
-
Storage and Handling:
-
Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice minimizes contamination and prevents degradation from repeated freeze-thaw cycles.[8]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C or -80°C for long-term stability.[5][7]
-
Safety Precautions:
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Mandatory Visualization
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Application Guidelines
When preparing working solutions for cell-based assays, the DMSO stock should be serially diluted in the appropriate cell culture medium. It is critical to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.1%.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. creative-enzymes.com [creative-enzymes.com]
- 3. Cp-724714 | C27H27N5O3 | CID 9874913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. chembk.com [chembk.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Administration of (E/Z)-CP-724714 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage and administration of (E/Z)-CP-724714, a potent and selective inhibitor of the ErbB2 (HER2) tyrosine kinase, in mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antitumor efficacy of this compound.
This compound has demonstrated significant antitumor activity in various xenograft models by selectively targeting HER2-overexpressing cancer cells.[1][2][3][4] It inhibits the autophosphorylation of the ErbB2 receptor, leading to the downregulation of downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately resulting in cell cycle arrest and apoptosis.[1][5][6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of CP-724714 in mice.
Table 1: Dosage and Administration of this compound in Mice
| Parameter | Details | Reference |
| Compound | This compound | [1][2][6] |
| Animal Model | Athymic (nude) mice | [1][6] |
| Tumor Models | BT-474 (human breast carcinoma), MDA-MB-453 (human breast carcinoma), FRE-erbB2 (NIH 3T3 cells transfected with HER2) | [2][3][6][9] |
| Administration Route | Oral (p.o.) | [1][2][6] |
| Vehicle | 0.5% Methylcellulose | [6] |
| Dosage Range | 25 mg/kg to 100 mg/kg | [2][4][6] |
| Dosing Schedule | Once daily (q.d.) or twice daily (b.i.d.) | [1][6] |
Table 2: In Vivo Efficacy: Tumor Growth Inhibition
| Tumor Model | Dosage | Dosing Schedule | Tumor Growth Inhibition | Reference |
| FRE-erbB2 | 50 mg/kg | q.d. | ~50% | [2] |
| BT-474 | 100 mg/kg | b.i.d. | Significant inhibition | [10] |
| MDA-MB-453 | Not specified | Not specified | Dose-dependent inhibition | [3][9] |
Table 3: In Vivo Pharmacodynamics: Target Modulation
| Tumor Model | Dosage | Time Point | Effect | Reference |
| FRE-erbB2 | 25 mg/kg | 1 hour | Reduction of ErbB2 receptor phosphorylation | [2][6] |
| BT-474 | 30 or 100 mg/kg | Not specified | Reduction of ERK and Akt phosphorylation | [2] |
| FRE-erbB2 | 30 and 100 mg/kg | 8 hours | Induction of apoptosis | [4][6] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments with CP-724714.
Protocol 1: Preparation of CP-724714 for Oral Administration
Materials:
-
This compound powder
-
0.5% Methylcellulose solution
-
Balance
-
Spatula
-
Weighing paper
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of CP-724714 based on the desired concentration and the number of animals to be dosed. Account for a slight overage to ensure sufficient volume.
-
Weigh the calculated amount of CP-724714 powder using a balance.
-
Transfer the powder into a conical tube.
-
Add the appropriate volume of 0.5% methylcellulose solution to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension for any large aggregates. It should appear uniform.
-
Prepare the formulation fresh daily before administration.
Protocol 2: In Vivo Antitumor Efficacy Study in Xenograft Models
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
HER2-overexpressing human cancer cells (e.g., BT-474)
-
Matrigel (optional)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (for cell implantation)
-
Calipers
-
Animal balance
-
Oral gavage needles
-
CP-724714 formulation
-
Vehicle control (0.5% methylcellulose)
Procedure:
-
Cell Culture and Implantation:
-
Culture BT-474 cells according to standard protocols.
-
Harvest exponentially growing cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in sterile PBS (or a mixture with Matrigel) at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100 µL).
-
Subcutaneously inoculate the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer CP-724714 formulation or vehicle control orally (p.o.) using a gavage needle.
-
The dosing volume is typically 100-200 µL per mouse, depending on body weight.
-
Follow the predetermined dosing schedule (e.g., once or twice daily).
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Protocol 3: Pharmacodynamic Analysis of Tumor Tissue
Materials:
-
Tumor-bearing mice treated with CP-724714 or vehicle
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer
-
Microcentrifuge
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies (e.g., anti-phospho-ErbB2, anti-ErbB2, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)
-
Secondary antibodies
Procedure:
-
Tumor Collection:
-
At a specified time point after the final dose, euthanize the mice.
-
Excise the tumors and snap-freeze them in liquid nitrogen.
-
Store the frozen tumors at -80°C until analysis.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against the target proteins (e.g., p-ErbB2, p-ERK, p-Akt) and their total protein counterparts.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the extent of target inhibition.
-
Visualizations
Signaling Pathway of CP-724714
Caption: CP-724714 inhibits HER2 signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a xenograft efficacy study.
References
- 1. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a receptor tyrosine kinase inhibitor CP-724714 inhibits SADS-CoV related swine diarrhea coronaviruses infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Immunofluorescence Staining for HER2 Localization in Response to CP-724714
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in the pathogenesis of several cancers, most notably a subset of breast and gastric cancers.[1] Overexpression of HER2 leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and differentiation.[2][3] CP-724714 is a potent and selective small-molecule inhibitor of the HER2 tyrosine kinase, with an IC50 of 10 nM.[4][5] By binding to the intracellular kinase domain of HER2, CP-724714 effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K/AKT and RAS/MEK/MAPK pathways.[2][6] This inhibition ultimately leads to reduced tumor cell proliferation and induction of apoptosis.[6]
Understanding the subcellular localization of HER2 upon treatment with targeted inhibitors like CP-724714 is crucial for elucidating the drug's full mechanism of action and for developing novel therapeutic strategies. While primarily localized to the cell membrane, HER2 can undergo internalization, a process that can be modulated by therapeutic agents. This document provides detailed protocols for immunofluorescence staining to visualize and quantify the localization of HER2 in cancer cells following treatment with CP-724714.
HER2 Signaling Pathway and Inhibition by CP-724714
HER2, unlike other members of the ErbB family, does not have a known direct ligand.[2] Its activation is primarily driven by heterodimerization with other ligand-bound ErbB family members, such as EGFR (HER1), HER3, and HER4, or by homodimerization when overexpressed.[2] This dimerization stimulates the intrinsic tyrosine kinase activity of HER2, leading to the phosphorylation of specific tyrosine residues in its intracellular domain. These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are pivotal for tumor growth and survival.[3]
CP-724714 is an ATP-competitive inhibitor that selectively targets the tyrosine kinase domain of HER2.[4][5] By occupying the ATP-binding pocket, it prevents the autophosphorylation of HER2, thereby blocking the initiation of downstream signaling. This targeted inhibition makes CP-724714 a valuable tool for studying HER2-dependent cellular processes and a potential therapeutic agent.
Caption: HER2 signaling pathway and the inhibitory action of CP-724714.
Expected Effects of CP-724714 on HER2 Localization
While direct immunofluorescence studies on the effect of CP-724714 on HER2 localization are not widely published, studies on other HER2 tyrosine kinase inhibitors, such as lapatinib, have demonstrated that inhibition of HER2 signaling can lead to the internalization of the receptor.[7] It is hypothesized that by inhibiting the kinase activity, the retention of HER2 at the cell surface is disrupted, leading to its endocytosis and potential degradation. Therefore, treatment with CP-724714 is expected to result in a shift of HER2 localization from predominantly membranous to a more punctate, cytoplasmic pattern, indicative of its presence in endocytic vesicles.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HER2/ErbB2 Kinase Inhibition) | 10 nM | Cell-free assay | [4] |
| IC50 (EGFR Kinase Inhibition) | 6400 nM | Cell-free assay | [5] |
| IC50 (HER2 Autophosphorylation) | 32 nM | NIH3T3 cells | [4] |
| IC50 (Cell Proliferation) | 0.25 µM | BT-474 cells | [4] |
| IC50 (Cell Proliferation) | 0.95 µM | SKBR3 cells | [4] |
Experimental Protocols
This section provides a detailed protocol for performing immunofluorescence staining to assess HER2 localization in cells treated with CP-724714.
Cell Culture and Treatment
-
Cell Lines: Use HER2-overexpressing breast cancer cell lines such as SKBR3 or BT-474.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells onto glass coverslips in 24-well plates at a density that will result in 60-70% confluency at the time of the experiment.
-
CP-724714 Treatment:
-
Prepare a stock solution of CP-724714 in DMSO.
-
Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., a range from 0.1 to 10 µM).
-
Treat the cells for various time points (e.g., 2, 6, 12, and 24 hours). Include a vehicle control (DMSO) group.
-
Immunofluorescence Staining Protocol
-
Fixation:
-
After treatment, gently wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin (BSA) in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against HER2 (e.g., a monoclonal or polyclonal antibody specific for the extracellular or intracellular domain of HER2) in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The following day, wash the cells three times with PBS for 5 minutes each.
-
Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594-conjugated anti-rabbit or anti-mouse IgG) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the coverslips with nail polish and allow them to dry.
-
Image Acquisition and Analysis
-
Microscopy:
-
Visualize the stained cells using a confocal or high-resolution fluorescence microscope.
-
Capture images using appropriate filter sets for DAPI and the fluorophore conjugated to the secondary antibody. .
-
-
Image Analysis:
-
Qualitatively assess the subcellular localization of HER2 in control versus CP-724714-treated cells. Look for changes from a primarily membrane-associated staining to a more punctate, cytoplasmic pattern.
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the fluorescence intensity of HER2 at the cell membrane versus the cytoplasm. This can be achieved by creating masks for the membrane and cytoplasmic regions of individual cells and measuring the mean fluorescence intensity within each mask. The ratio of cytoplasmic to membrane fluorescence can then be calculated and compared across different treatment conditions.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing HER2 localization after CP-724714 treatment.
Caption: Workflow for immunofluorescence analysis of HER2 localization.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for investigating the effects of the selective HER2 inhibitor, CP-724714, on the subcellular localization of the HER2 protein. By employing immunofluorescence microscopy and quantitative image analysis, researchers can gain valuable insights into the cellular consequences of HER2 inhibition. This knowledge can contribute to a deeper understanding of the drug's mechanism of action and may inform the development of more effective cancer therapies targeting the HER2 signaling pathway.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Colony Formation Assay with (E/Z)-CP-724714
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-CP-724714 is a potent and selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2] Amplification and overexpression of the HER2 proto-oncogene are linked to the development and progression of several human cancers, including breast, ovarian, and stomach tumors.[3][4][5] CP-724714 has demonstrated significant activity in inhibiting the growth of HER2-driven cell lines by inducing a G1 cell cycle block and promoting apoptosis.[3] The colony formation assay, or clonogenic assay, is a crucial in vitro method for assessing the long-term survival and proliferative capacity of cancer cells following treatment with therapeutic agents like CP-724714.[6] This application note provides a detailed protocol for performing a colony formation assay to evaluate the efficacy of this compound on HER2-overexpressing cancer cells.
Principle of the Assay
The colony formation assay evaluates the ability of a single cell to undergo sufficient proliferation to form a colony, which is typically defined as a cluster of at least 50 cells.[6] This assay is considered the gold standard for determining cell reproductive death after exposure to cytotoxic agents. By treating cancer cells with this compound and subsequently allowing them to grow for an extended period, the surviving fraction and the inhibitory effect of the compound on colony formation can be quantified. This provides valuable insights into the long-term efficacy of the drug.
Signaling Pathway
This compound selectively inhibits the tyrosine kinase activity of HER2/ErbB2.[1][2] In cancer cells with HER2 amplification, the HER2 receptor is overexpressed, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[7][8] Key among these are the PI3K/Akt and Ras/MAPK pathways.[9][10] CP-724714 blocks the autophosphorylation of the HER2 receptor, thereby inhibiting these downstream signals and leading to reduced cell proliferation and survival.[3][11]
Caption: HER2 signaling pathway and inhibition by this compound.
Experimental Data
The following table summarizes the inhibitory concentrations (IC50) of this compound on the proliferation of various HER2-amplified human breast cancer cell lines.
| Cell Line | HER2 Amplification | IC50 of this compound (µM) | Reference |
| BT-474 | Yes | 0.25 | [1] |
| SKBR3 | Yes | 0.95 | [1] |
| MDA-MB-453 | Yes | < 5 | [3] |
| SUM-225 | Yes | < 5 | [4] |
Detailed Experimental Protocol
This protocol is designed for a 6-well plate format but can be adapted for other plate sizes.
Materials:
-
HER2-overexpressing cancer cell line (e.g., BT-474, SKBR3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
-
Fixation solution: 10% neutral buffered formalin or ice-cold methanol
-
Staining solution: 0.5% Crystal Violet in 25% methanol
-
CO2 incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture the selected HER2-overexpressing cell line in complete medium until approximately 80-90% confluent.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the viable cell count using a hemocytometer and Trypan Blue exclusion.
-
-
Cell Seeding:
-
Dilute the cell suspension to the desired seeding density. The optimal seeding density should be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well of a 6-well plate.
-
Seed the cells into the 6-well plates and incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value.[1]
-
Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
After overnight incubation, aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates in a CO2 incubator at 37°C for 7 to 14 days. The incubation time will vary depending on the growth rate of the cell line.
-
Monitor the formation of colonies periodically under a microscope. The assay should be terminated when colonies in the control wells are of a sufficient size for easy visualization and counting (at least 50 cells per colony).
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1-2 mL of fixation solution to each well and incubating for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add 1-2 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry at room temperature.
-
-
Colony Counting and Analysis:
-
Once the plates are dry, the colonies can be visualized and counted manually or using an automated colony counter.
-
A cluster of ≥50 cells is considered a colony.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Plot the surviving fraction as a function of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for the colony formation assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or very few colonies in the control wells | Seeding density too low. | Optimize seeding density for the specific cell line. |
| Cell viability is low. | Ensure high cell viability before seeding. | |
| Suboptimal growth conditions. | Check incubator temperature, CO2 levels, and media quality. | |
| Colonies are too dense and merge | Seeding density too high. | Reduce the number of cells seeded per well. |
| Incubation time is too long. | Shorten the incubation period. | |
| High background staining | Incomplete washing. | Wash plates thoroughly with water after staining. |
| Staining time is too long. | Reduce the incubation time with Crystal Violet. |
Conclusion
The colony formation assay is a robust method for assessing the long-term cytotoxic and cytostatic effects of this compound on HER2-overexpressing cancer cells. This detailed protocol provides a framework for researchers to effectively evaluate the potential of this and other HER2-targeted therapies in a preclinical setting. Accurate execution and analysis of this assay can provide critical data for drug development and cancer research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. virosin.org [virosin.org]
Troubleshooting & Optimization
(E/Z)-CP-724714 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-CP-724714, a potent and selective HER2/ErbB2 tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of the HER2 (also known as ErbB2) receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the intracellular kinase domain of HER2, preventing its autophosphorylation.[2][3] This inhibition blocks downstream signaling pathways, including the Ras-Raf-Mek-Erk and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3] In HER2-overexpressing cancer cells, this leads to G1 cell cycle arrest and apoptosis (programmed cell death).[1][2]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[4][5] It is sparingly soluble in aqueous solutions. For long-term storage, the solid compound should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: What is the recommended final concentration of DMSO in cell culture media when using this compound?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4][6][7] While some robust cell lines may tolerate up to 0.5%, it is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any potential effects of the solvent on cell viability and function.[1][6][8]
Troubleshooting Guide: Solubility Issues in Cell Culture
Problem: I am observing precipitation after diluting my this compound DMSO stock solution into my cell culture medium.
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a common issue. Here are several troubleshooting steps to address this problem.
| Potential Cause | Recommended Solution |
| Rapid change in solvent polarity | Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution of the stock in 100% DMSO first to lower the concentration. Then, add the final diluted DMSO solution to your pre-warmed (37°C) culture medium dropwise while gently swirling or vortexing the medium to ensure rapid and even mixing. |
| High final compound concentration | The desired final concentration of this compound may exceed its solubility limit in the cell culture medium. Successful in vitro studies have used concentrations in the range of 50 nM to 10 µM.[9] Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and assay. |
| Interaction with media components | Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins that can sometimes interact with and reduce the solubility of small molecules. If precipitation persists, you can test the solubility of this compound in a simpler buffered solution like PBS to determine if specific media components are contributing to the issue. |
| Temperature fluctuations | Ensure that your cell culture medium is pre-warmed to 37°C before adding the compound. Adding a cold stock solution to warm media can sometimes induce precipitation. Avoid repeated freeze-thaw cycles of your DMSO stock solutions. |
| pH of the medium | Although less common for this compound, the pH of the medium can influence the solubility of some small molecules. Ensure your medium is properly buffered and the pH is stable. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 469.53 g/mol | [4][6] |
| Solubility in DMSO | Up to 100 mM or 94 mg/mL (200.2 mM) | [4] |
| Solubility in Ethanol | Up to 100 mM | [4] |
| IC50 for HER2/ErbB2 (cell-free) | 10 nM | [1][5] |
| IC50 for EGFR (cell-free) | 6400 nM | [1] |
| Recommended concentration for cellular use | 50 nM - 10 µM | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO: a. Allow the this compound vial to equilibrate to room temperature before opening. b. To prepare a 10 mM stock solution, dissolve 4.695 mg of this compound in 1 mL of sterile DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions in Cell Culture Medium: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile DMSO to get closer to the final desired concentration. For example, to achieve a final concentration of 1 µM in the well, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. c. Pre-warm the required volume of complete cell culture medium to 37°C. d. Add the appropriate volume of the intermediate DMSO stock solution to the pre-warmed medium while gently mixing. For a 1:1000 final dilution (to get 1 µM from a 1 mM intermediate stock), add 1 µL of the 1 mM stock to every 1 mL of medium. This will result in a final DMSO concentration of 0.1%. e. Use the freshly prepared working solution immediately for your cell-based assays.
Important: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as your experimental conditions.
Visualizations
Caption: Inhibition of the HER2 signaling pathway by this compound.
Caption: General experimental workflow for using this compound in cell culture.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. lifetein.com [lifetein.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. CP-724714 - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Probe CP-724714 | Chemical Probes Portal [chemicalprobes.org]
- 9. selleckchem.com [selleckchem.com]
Troubleshooting (E/Z)-CP-724714 precipitation in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with technical support for troubleshooting issues related to the precipitation of (E/Z)-CP-724714 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my aqueous buffer or cell culture medium?
A1: Precipitation of this compound is a common issue stemming from its chemical nature. The compound is a lipophilic, hydrophobic molecule with very low solubility in water.[1][2][3][4] This is a typical characteristic of many small-molecule kinase inhibitors, which are often designed to bind to hydrophobic ATP-binding pockets within their target enzymes.[5] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment, causing it to "crash out" of the solution.[6]
Q2: What is the best solvent to use for making a high-concentration stock solution?
A2: The recommended solvents for preparing stock solutions of this compound are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2][3][4][7] DMSO is generally preferred for achieving the highest concentrations. It is critical to use a fresh, moisture-free stock of DMSO, as absorbed water can reduce the compound's solubility.[1][8]
Q3: How can I prevent the compound from precipitating when I dilute my stock solution into my experimental medium?
A3: The key is to ensure the compound is dispersed and diluted below its solubility limit as quickly as possible.
-
Use a Concentrated Stock: Prepare a high-concentration stock solution (e.g., 50-100 mM in DMSO). This allows you to use a very small volume of the stock to achieve your final desired concentration, minimizing the amount of organic solvent introduced into your aqueous medium.[6]
-
Pre-warm Your Medium: Before adding the compound, warm your aqueous buffer or cell culture medium to your experimental temperature (e.g., 37°C), as solubility can be temperature-dependent.[6]
-
Add Dropwise While Stirring: Add the small volume of stock solution directly into your pre-warmed medium while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound molecules quickly, preventing localized high concentrations that lead to precipitation.
-
Avoid Serial Dilutions in Buffer: Do not perform initial serial dilutions of your DMSO stock directly in an aqueous buffer. The compound is likely to precipitate during the intermediate dilution steps. Perform serial dilutions in pure DMSO first, and then add the final, appropriately diluted stock to your medium.[8][9]
-
Control Final Solvent Concentration: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium + same final concentration of DMSO) in your experiments.
Q4: What factors in my experiment could be causing my initially clear solution to precipitate over time?
A4: Several factors can cause delayed precipitation, especially during incubation:
-
Temperature Shifts: Moving a solution from room temperature to a 37°C incubator can alter solubility parameters.[6]
-
pH Changes: In cell culture, the CO2 environment of an incubator can lower the pH of the medium, which may affect the solubility of pH-sensitive compounds.[6]
-
Interactions with Media Components: Over time, the compound may interact with salts, proteins (like serum), or other components in the medium, leading to the formation of insoluble complexes.[6][9]
Quantitative Data: Solubility
The following table summarizes the reported solubility of this compound in various solvents. Note that the actual solubility can vary slightly between batches.
| Solvent | Reported Solubility | Source(s) |
| DMSO | ≥94 mg/mL (~200 mM) | [1][2] |
| DMSO | Soluble to 100 mM | [7] |
| Ethanol | 94 mg/mL (~200 mM) | [1][2] |
| Ethanol | Soluble to 100 mM | [7] |
| Water | Insoluble / <1 mg/mL | [1][2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation: Allow the vial of powdered this compound (MW: 469.53 g/mol ) and a bottle of high-purity, anhydrous DMSO to equilibrate to room temperature.
-
Calculation: To prepare 1 mL of a 100 mM stock solution, you will need 46.95 mg of the compound.
-
Dissolution: Aseptically add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[10]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C for short-term storage or -80°C for long-term storage.[11]
Protocol 2: Dilution into Aqueous Media & Empirical Solubility Test
This protocol helps determine the practical working concentration limit in your specific medium.
-
Medium Preparation: Pre-warm your specific cell culture medium or aqueous buffer to 37°C.
-
Highest Concentration: Prepare the highest desired concentration first. For example, to make a 100 µM solution from a 100 mM DMSO stock, you will perform a 1:1000 dilution. Add 1 µL of the 100 mM stock to 999 µL of the pre-warmed medium while vortexing.
-
Visual Inspection: Immediately inspect the solution for any signs of precipitation (e.g., cloudiness, crystals, film).
-
Serial Dilution: If the initial solution is clear, perform serial dilutions (e.g., 2-fold) using the pre-warmed medium. For example, take 500 µL of your 100 µM solution and add it to 500 µL of fresh medium to get a 50 µM solution. Mix thoroughly.
-
Incubation and Observation: Incubate all dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2). Visually inspect for precipitation at several time points (e.g., 1, 4, and 24 hours). For more sensitive detection, place a small drop on a microscope slide and look for micro-precipitates.[6]
-
Determination: The highest concentration that remains clear and free of precipitate for the duration of your experiment is your maximum working soluble concentration.
Visualizations
Signaling Pathway
This compound is a potent and selective inhibitor of the HER2 (also known as ErbB2) receptor tyrosine kinase. It blocks the signaling cascade that promotes cell proliferation and survival in HER2-overexpressing cancers.[12][13]
Fig 1: Simplified HER2 signaling pathway showing the inhibitory action of CP-724714.
Troubleshooting Workflow
If you observe precipitation, follow this logical workflow to identify and solve the problem.
Fig 2: Troubleshooting workflow for CP-724714 precipitation issues.
Experimental Workflow for Solution Preparation
This diagram outlines the standard procedure for preparing a final working solution from a powdered compound.
Fig 3: Standard workflow for preparing this compound working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CP-724714 [chembk.com]
- 3. apexbt.com [apexbt.com]
- 4. adooq.com [adooq.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
- 11. CP724714 Datasheet DC Chemicals [dcchemicals.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (E/Z)-CP-724714 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (E/Z)-CP-724714 in in vitro studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2] Its primary mechanism of action is to block the autophosphorylation of the HER2 receptor, thereby inhibiting downstream signaling pathways involved in cell growth and proliferation.[1][3] This compound is a racemic mixture of the (E) and (Z) isomers.[2]
Q2: What is the selectivity profile of CP-724714?
A2: CP-724714 exhibits high selectivity for HER2 over other kinases. For instance, it is significantly less potent against EGFR, with an IC50 value that is over 640 times higher than that for HER2.[4][5] Its activity against other kinases such as insulin receptor (IR), insulin-like growth factor-1 receptor (IGF-1R), and platelet-derived growth factor receptor (PDGFR) is more than 1,000-fold less potent.[1][5]
Q3: How should I prepare and store a stock solution of CP-724714?
A3: CP-724714 is soluble in DMSO and ethanol, but has very low aqueous solubility.[6][7][8] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., up to 100 mM).[8] For long-term storage, the lyophilized powder should be kept at -20°C. Once in solution, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for use within one month to maintain potency.[7]
Q4: What are the downstream effects of HER2 inhibition by CP-724714?
A4: Inhibition of HER2 autophosphorylation by CP-724714 leads to a reduction in the phosphorylation of downstream signaling molecules such as ERK and Akt.[3] This can result in a G1 phase cell cycle block and the induction of apoptosis.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments with CP-724714.
Issue 1: Suboptimal or No Inhibition of HER2 Phosphorylation
-
Potential Cause: The concentration of CP-724714 is too low.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common starting range for cell-based assays is 0.1 nM to 10 µM.[5]
-
-
Potential Cause: The compound has precipitated out of solution.
-
Solution: Due to its poor water solubility, CP-724714 can precipitate in aqueous assay buffers.[6] Ensure the final DMSO concentration in your cell culture media does not exceed a level that is toxic to your cells (typically <0.5%). If solubility issues persist, consider using a co-solvent system, but validate that the co-solvent does not interfere with the assay.[9]
-
-
Potential Cause: The compound has degraded.
Issue 2: Inconsistent Results Between Replicate Wells or Experiments
-
Potential Cause: Inaccurate pipetting or inadequate mixing.
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. After adding the compound to the assay plate, gently mix the contents of the wells.[10]
-
-
Potential Cause: "Edge effects" in the assay plate.
-
Solution: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile buffer or water.[10]
-
-
Potential Cause: High cell passage number.
-
Solution: Cell lines can undergo phenotypic changes at high passage numbers. Use cells with a consistent and low passage number for all experiments to ensure reproducibility.
-
Issue 3: Unexpected Cytotoxicity
-
Potential Cause: The concentration of CP-724714 is too high.
-
Solution: Perform a cytotoxicity assay (e.g., Trypan Blue exclusion or a viability assay like MTT) to determine the concentration range that is non-toxic to your cells over the desired incubation period.
-
-
Potential Cause: Solvent toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in all experiments to assess the effect of the solvent on cell viability. Aim to keep the final DMSO concentration as low as possible.
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of CP-724714
| Target/Cell Line | IC50 Value | Reference |
| HER2/ErbB2 Kinase | 10 nM | [1] |
| EGFR Kinase | 6400 nM | [1] |
| BT-474 (Breast Cancer) | 0.25 µM | [4] |
| SKBr3 (Breast Cancer) | 0.95 µM | [4] |
| SADS-CoV (in Vero cells) | 0.91 µM | [11] |
| PEDV (in Vero cells) | 2.13 µM | [11] |
| PDCoV (in ST cells) | 0.84 µM | [11] |
| TGEV (in ST cells) | 2.53 µM | [11] |
Table 2: Solubility of CP-724714
| Solvent | Solubility | Reference |
| DMSO | ≥ 23.5 mg/mL | [12] |
| Ethanol | 94 mg/mL | [4] |
| Water | < 1 mg/mL (practically insoluble) | [4][6] |
Table 3: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Range |
| Kinase Assays (biochemical) | 1 nM - 100 nM |
| Cell Proliferation/Viability Assays | 0.1 µM - 10 µM |
| Western Blotting (p-HER2 inhibition) | 0.1 µM - 5 µM |
| Cell Cycle Analysis | 0.5 µM - 2 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of CP-724714
-
Reagents and Materials:
-
CP-724714 powder (MW: 469.53 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of CP-724714 to prepare the desired volume of a 10 mM stock solution (Mass (mg) = 10 mM * Volume (mL) * 0.46953 mg/µmol).
-
Weigh the calculated amount of CP-724714 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber tubes to protect from light.
-
Store the aliquots at -20°C.
-
Protocol 2: Western Blotting for Phospho-HER2 (p-HER2) Inhibition
-
Cell Seeding and Treatment:
-
Seed HER2-overexpressing cells (e.g., BT-474, SKBr3) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of CP-724714 in complete cell culture medium from your stock solution. Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of CP-724714 for the desired time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-HER2 (Tyr1248), total HER2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of CP-724714 in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: HER2 signaling pathway and its inhibition by CP-724714.
Caption: Workflow for determining the optimal concentration of CP-724714.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-724714 [chembk.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. adooq.com [adooq.com]
- 8. rndsystems.com [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of a receptor tyrosine kinase inhibitor CP-724714 inhibits SADS-CoV related swine diarrhea coronaviruses infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
(E/Z)-CP-724714 off-target effects and kinase profile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-CP-724714. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and orally active inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2] The "(E/Z)" designation indicates that it is a racemic mixture of E and Z isomers. It is a valuable chemical probe for studying HER2 signaling in both cellular and in vivo models.[1]
Q2: What is the kinase profile of this compound?
This compound is highly selective for HER2/ErbB2. While comprehensive kinome scan data is available for detailed analysis, a summary of its activity against key kinases is provided below.
Kinase Inhibition Profile of CP-724714
| Target Kinase | IC50 (nM) | Selectivity vs. HER2/ErbB2 | Reference |
| HER2/ErbB2 | 10 | - | [1] |
| EGFR | 6400 | >640-fold | [1] |
| InsR | >10,000 | >1000-fold | [1] |
| IGF-1R | >10,000 | >1000-fold | [1] |
| PDGFRβ | >10,000 | >1000-fold | [1] |
| VEGFR2 | >10,000 | >1000-fold | [1] |
| Abl | >10,000 | >1000-fold | [1] |
| Src | >10,000 | >1000-fold | [1] |
| c-Met | >10,000 | >1000-fold | [1] |
A comprehensive KINOMEscan dataset for CP-724714 is available through the HMS LINCS Project for a broader view of its kinase selectivity.[3]
Q3: What are the known non-kinase off-target effects of this compound?
The primary non-kinase off-target effects of this compound are related to hepatotoxicity. This is thought to occur through a dual mechanism involving both direct hepatocellular injury and cholestasis.[3][4]
Non-Kinase Off-Target Profile of CP-724714
| Off-Target | Effect | IC50 (µM) | Reference |
| Mitochondria | Direct cytotoxicity | - | [3][4] |
| Bile Salt Export Pump (BSEP) | Inhibition of taurocholate transport | 16 | [3][4] |
| Multidrug Resistance Protein 1 (MDR1) | Inhibition of efflux | ~28 | [3][4] |
| Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) | Involved in hepatic uptake | - | [4] |
| Chaperone Proteins (e.g., GRP78, HSP27) | Potential interaction and suppression of function | - | [5] |
Q4: I am not seeing the expected inhibition of HER2 phosphorylation in my cell-based assay. What could be the issue?
Several factors could contribute to a lack of HER2 inhibition. Please refer to the troubleshooting guide below.
Troubleshooting Guides
Troubleshooting Poor Inhibition of HER2 Phosphorylation in Cellular Assays
| Potential Issue | Possible Cause | Recommended Solution |
| Compound Inactivity | Improper storage or degradation of this compound. | Ensure the compound is stored correctly (typically at -20°C). Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Suboptimal Assay Conditions | Incorrect inhibitor concentration, incubation time, or cell density. | Perform a dose-response experiment to determine the optimal IC50 in your cell line. A typical starting concentration for cellular studies is >50 nM.[1] Optimize the incubation time with the inhibitor prior to cell lysis. Ensure consistent cell seeding density. |
| Cell Line Characteristics | Low HER2 expression in the chosen cell line. | Use a cell line known to overexpress HER2, such as SKBR3 or BT-474, as a positive control.[2] |
| Technical Issues with Western Blot | Inefficient protein extraction, low antibody affinity, or issues with transfer and detection. | Use a lysis buffer containing phosphatase and protease inhibitors. Ensure your primary antibody for phospho-HER2 (e.g., p-HER2 Y1248) is validated and used at the recommended dilution. Optimize transfer conditions and use a sensitive detection reagent. |
| Technical Issues with Immunofluorescence | Inadequate cell fixation or permeabilization, or high background staining. | Test different fixation methods (e.g., paraformaldehyde vs. methanol). Ensure proper permeabilization to allow antibody access. Optimize blocking conditions and antibody concentrations to reduce background. |
Experimental Protocols
Protocol 1: In Vitro HER2 Kinase Assay
This protocol is adapted from established methods for assessing the inhibitory activity of compounds against recombinant HER2 kinase.
-
Plate Coating: Coat a 96-well plate with a suitable substrate for HER2 kinase, such as Poly(Glu, Tyr) 4:1.
-
Kinase Reaction:
-
Add recombinant HER2 enzyme to each well.
-
Add this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period.
-
-
Detection:
-
Wash the plate to remove ATP and unbound reagents.
-
Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
Incubate to allow antibody binding.
-
Wash the plate to remove unbound antibody.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance to quantify HER2 kinase activity.
-
Protocol 2: Western Blot for Cellular HER2 Phosphorylation
This protocol provides a general workflow for analyzing HER2 phosphorylation in cultured cells.
-
Cell Culture and Treatment:
-
Plate HER2-overexpressing cells (e.g., BT-474) and allow them to adhere.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Include vehicle-treated cells as a negative control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phospho-HER2 (e.g., p-HER2 Y1248).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Strip and re-probe the membrane for total HER2 and a loading control (e.g., β-actin) to normalize the data.
-
Visualizations
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for identifying kinase and non-kinase off-targets of this compound.
Caption: Logical relationship between on-target and off-target effects of this compound.
References
- 1. Probe CP-724714 | Chemical Probes Portal [chemicalprobes.org]
- 2. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-kinase inhibitors can associate with heat shock proteins through their NH2-termini by which they suppress chaperone function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Hepatotoxicity of (E/Z)-CP-724714 In Vitro
Welcome to the technical support center for researchers investigating the in vitro hepatotoxicity of (E/Z)-CP-724714. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in your experiments. This compound, a potent HER2 tyrosine kinase inhibitor, was discontinued from clinical development due to hepatotoxicity.[1] In vitro studies have revealed a dual mechanism of liver injury involving both direct mitochondrial toxicity and inhibition of bile salt transport.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced hepatotoxicity in vitro?
A1: In vitro studies have identified two main mechanisms contributing to the hepatotoxicity of this compound:
-
Direct Cytotoxicity via Mitochondrial Impairment: The compound has been shown to cause direct damage to hepatocytes, with mitochondria being a key target.[1] This can lead to a decrease in cellular ATP production and trigger downstream apoptotic or necrotic cell death pathways.
-
Inhibition of Hepatic Efflux Transporters (Cholestasis): this compound is an inhibitor of the Bile Salt Export Pump (BSEP) and Multidrug Resistance Protein 1 (MDR1).[1] Inhibition of these transporters leads to the intracellular accumulation of bile acids and other toxins, causing cholestatic injury.
Q2: What in vitro models are suitable for studying the hepatotoxicity of this compound?
A2: Several in vitro models can be used, each with its own advantages and limitations:
-
Primary Human Hepatocytes (PHH): Considered the gold standard due to their physiological relevance and expression of key metabolic enzymes and transporters.
-
HepaRG™ Cells: A human-derived liver progenitor cell line that can differentiate into hepatocyte-like and biliary-like cells. They are a good alternative to PHH as they are more readily available and exhibit many key hepatic functions.
-
HepG2 Cells: A human hepatoma cell line that is easy to culture but has lower expression of some metabolic enzymes and transporters compared to PHH and HepaRG cells. For mitochondrial toxicity studies, it is often recommended to culture HepG2 cells in galactose-containing medium to force reliance on oxidative phosphorylation.
-
3D Liver Spheroids/Organoids: These models offer a more physiologically relevant microenvironment, with improved cell-cell interactions and longevity compared to 2D monocultures.
Q3: What are the key assays to assess the different mechanisms of this compound hepatotoxicity?
A3: A multi-parametric approach is recommended to investigate the dual toxicity mechanism:
-
General Cytotoxicity:
-
MTT/MTS Assay: Measures metabolic activity.
-
LDH Release Assay: Measures membrane integrity (necrosis).
-
ATP Assay (e.g., CellTiter-Glo®): Measures cellular energy levels and is sensitive to mitochondrial dysfunction.
-
-
Mitochondrial Toxicity:
-
Oxygen Consumption Rate (OCR) Measurement (e.g., Seahorse XF Analyzer): Directly measures mitochondrial respiration.
-
Mitochondrial Membrane Potential (MMP) Assays (e.g., JC-1, TMRE): Detects depolarization of the mitochondrial membrane, an early indicator of mitochondrial dysfunction.
-
-
Cholestasis (Transporter Inhibition):
-
Vesicular Transport Assays: Uses membrane vesicles from cells overexpressing BSEP or MDR1 to directly measure the inhibition of substrate transport.
-
Sandwich-Cultured Hepatocyte (SCH) Assays: A more physiological model to assess the biliary excretion of probe substrates.
-
Data Presentation
The following tables summarize key quantitative data related to the in vitro hepatotoxicity of this compound.
| Parameter | Transporter | IC50 (µM) | In Vitro System | Reference |
| Transporter Inhibition | BSEP | 16 | Membrane vesicles expressing human BSEP | [1] |
| MDR1 | ~28 | Membrane vesicles expressing human MDR1 | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: General Cytotoxicity Assessment using ATP Depletion Assay
-
Cell Plating: Seed hepatocytes (e.g., HepG2, HepaRG, or PHH) in a 96-well white, clear-bottom plate at a pre-determined optimal density. Allow cells to adhere and form a monolayer (typically 24-48 hours).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1%).
-
Cell Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control (solvent only) and positive control (a known cytotoxicant) wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
ATP Measurement: Use a commercially available ATP detection kit (e.g., CellTiter-Glo®).
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add the ATP reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.
Protocol 2: Mitochondrial Toxicity Assessment using Oxygen Consumption Rate (OCR) Measurement
-
Cell Plating: Seed hepatocytes in a Seahorse XF cell culture microplate and incubate overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour prior to the assay.
-
Compound Injection: Load the desired concentrations of this compound into the injection ports of the sensor cartridge. Also, include vehicle control and positive controls for mitochondrial inhibition (e.g., rotenone/antimycin A) and uncoupling (e.g., FCCP).
-
Seahorse XF Analyzer Assay: Calibrate the sensor cartridge and run the assay protocol on the Seahorse XF Analyzer. This will involve sequential measurements of basal OCR, followed by OCR after injection of this compound and other mitochondrial modulators.
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: BSEP Inhibition Assessment using Vesicular Transport Assay
-
Vesicle Preparation: Use commercially available membrane vesicles from insect or mammalian cells overexpressing human BSEP.
-
Reaction Mixture: Prepare a reaction buffer containing the BSEP vesicles, a probe substrate (e.g., [3H]-taurocholic acid), and various concentrations of this compound or a known inhibitor (e.g., glyburide).
-
Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the transport reaction by adding ATP.
-
Termination and Filtration: Stop the reaction by adding an ice-cold stop buffer and rapidly filter the mixture through a filter plate to separate the vesicles from the unincorporated substrate.
-
Quantification: Measure the amount of radiolabeled substrate trapped within the vesicles using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition of substrate transport at each concentration of this compound relative to the control. Determine the IC50 value from the concentration-response curve.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Uneven cell plating | Ensure a single-cell suspension before plating. Mix the cell suspension gently between plating wells. |
| Compound precipitation | Check the solubility of this compound in your culture medium. Visually inspect for precipitates after dilution. Consider using a lower concentration range or a different solvent. |
| Edge effects on the plate | Avoid using the outer wells of the microplate, or fill them with sterile PBS or medium to maintain humidity. |
| Inconsistent incubation times | Standardize the timing of all steps, from cell seeding to assay readout. |
Issue 2: Conflicting results between different cytotoxicity assays (e.g., MTT shows toxicity, but LDH release is low).
| Possible Cause | Troubleshooting Step |
| Mitochondrial dysfunction without immediate cell death | This compound's effect on mitochondria can reduce metabolic activity (and thus the MTT signal) before causing membrane rupture (LDH release). This is an expected finding for a mitochondrial toxicant. |
| Apoptosis is the primary cell death pathway | LDH release is a marker of necrosis. If the compound induces apoptosis, the cell membrane may remain intact in the early stages. |
| Assay Interference | The compound may directly inhibit the dehydrogenase enzymes measured in the MTT assay or interfere with the colorimetric readout. |
| Solution | Use an orthogonal assay that measures a different endpoint, such as an ATP-based assay or a caspase activity assay for apoptosis. |
Issue 3: Difficulty in deconvoluting mitochondrial toxicity from BSEP inhibition.
| Possible Cause | Troubleshooting Step |
| Both mechanisms contribute to cytotoxicity | At certain concentrations, both mitochondrial dysfunction and cholestasis may be contributing to cell death. |
| Solution | Concentration-response analysis: Determine the IC50 for each specific mechanism (OCR for mitochondrial toxicity, BSEP inhibition assay for cholestasis) and compare it to the IC50 for general cytotoxicity (e.g., ATP depletion). This can help identify the more potent mechanism at lower concentrations. |
| Time-course experiments: Mitochondrial effects may manifest earlier than the consequences of bile salt accumulation. Perform cytotoxicity assays at different time points (e.g., 6, 12, 24, 48 hours). | |
| Use of specific inhibitors/modulators: In your experimental setup, you can try to modulate one pathway to observe the effect on the other. For example, co-incubate with a known BSEP substrate to see if it exacerbates the cytotoxicity of a low dose of this compound. |
Visualizations
Signaling Pathways and Experimental Workflows
References
Dose-limiting toxicities of (E/Z)-CP-724714 in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the dose-limiting toxicities of (E/Z)-CP-724714 observed in preclinical studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CP-724714?
A1: CP-724714 is a potent and selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2][3] By binding to the kinase domain, it blocks its autophosphorylation and downstream signaling pathways, such as the Ras-Raf-Mek-Erk and Akt pathways, which are crucial for cell proliferation and survival in HER2-overexpressing cancers.[4][5]
Q2: What were the primary dose-limiting toxicities of CP-724714 observed in preclinical animal studies?
A2: Preclinical studies in rats and dogs indicated that the primary dose-limiting toxicities were related to the gastrointestinal (GI) tract and the liver.[6] Specific GI toxicities included emesis, loose stools, intestinal hemorrhage, and inflammation.[6] Hepatotoxicity was also a significant finding.[1][6]
Q3: What is the proposed mechanism for the hepatotoxicity of CP-724714?
A3: The hepatotoxicity of CP-724714 is believed to occur through a combination of hepatocellular injury and hepatobiliary cholestatic mechanisms.[1]
Q4: Were any other significant toxicities noted in preclinical studies?
A4: Yes, in addition to GI and hepatic toxicities, preclinical studies also suggested the potential for anemia, electrocardiographic changes (specifically QT prolongation), and tremor.[6] However, some studies also reported a favorable nonclinical toxicity profile with no apparent adverse effects on cardiac tissue.[2][3][7]
Q5: What were the dose-limiting toxicities observed in human clinical trials?
A5: In a Phase I clinical trial, the dose-limiting toxicities in patients with advanced solid tumors included hyperbilirubinemia, elevated alanine aminotransferase (ALT), thrombocytopenia, and pulmonary embolus.[6][8] Reversible cholestatic liver dysfunction was also observed at higher doses.[8]
Troubleshooting Guide for Preclinical Experiments
This guide addresses potential issues that may be encountered during in vivo studies with CP-724714.
Issue 1: Animals are exhibiting signs of gastrointestinal distress (e.g., diarrhea, weight loss).
-
Possible Cause: This is a known dose-dependent toxicity of CP-724714.[6]
-
Troubleshooting Steps:
-
Dose Adjustment: Consider reducing the dose to a level previously demonstrated to be well-tolerated. For instance, in mouse xenograft studies, a dose of 50 mg/kg resulted in 50% tumor growth inhibition without reported weight loss or mortality.[1]
-
Supportive Care: Ensure animals have adequate hydration and nutritional support.
-
Monitoring: Implement a more frequent monitoring schedule for clinical signs and body weight.
-
Necropsy: If animals are euthanized due to severe morbidity, perform a thorough gross and histopathological examination of the GI tract to characterize the findings.
-
Issue 2: Elevated liver enzymes (e.g., ALT, AST) are observed in blood work.
-
Possible Cause: Hepatotoxicity is a known adverse effect of CP-724714.[1][6]
-
Troubleshooting Steps:
-
Dose and Duration Assessment: Evaluate if the dose and/or duration of treatment is exceeding the maximum tolerated dose (MTD) for the specific animal model.
-
Comprehensive Liver Panel: In addition to ALT and AST, analyze a full panel of liver function tests, including alkaline phosphatase (ALP), total bilirubin, and albumin to better characterize the nature of the liver injury (hepatocellular vs. cholestatic).
-
Histopathology: At the end of the study, or if animals are euthanized, perform a detailed histopathological evaluation of the liver.
-
Issue 3: Anemia is detected in hematology analysis.
-
Possible Cause: Anemia was a suggested toxicity in preclinical studies.[6]
-
Troubleshooting Steps:
-
Complete Blood Count (CBC): Perform a full CBC with differential to characterize the anemia (e.g., normocytic, normochromic; microcytic, hypochromic).
-
Reticulocyte Count: Assess the reticulocyte count to determine if the anemia is regenerative or non-regenerative, which can provide insights into the mechanism (e.g., bone marrow suppression vs. hemolysis or blood loss).
-
Correlation with GI Toxicity: Evaluate for any correlation between the onset of anemia and signs of gastrointestinal bleeding.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the toxicity of CP-724714.
Table 1: Preclinical Toxicity Profile of CP-724714
| Parameter | Species | Observed Toxicities | Citation |
| Dose-Limiting Toxicities | Rat, Dog | Gastrointestinal (emesis, loose stools, intestinal hemorrhage, inflammation), Hepatic | [6] |
| Other Potential Toxicities | Not Specified | Anemia, QT Prolongation, Tremor | [6] |
| Hepatotoxicity Mechanism | Not Specified | Hepatocellular injury and hepatobiliary cholestasis | [1] |
Table 2: Human Phase I Clinical Trial Dose-Limiting Toxicities
| Toxicity | Grade | Citation |
| Hyperbilirubinemia | Dose-Limiting | [6][8] |
| Elevated Alanine Aminotransferase | Dose-Limiting | [6][8] |
| Thrombocytopenia | Dose-Limiting | [6][8] |
| Pulmonary Embolus | Dose-Limiting | [6][8] |
| Cholestatic Liver Dysfunction | Reversible | [8] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment
-
Animal Models: Select appropriate rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species.
-
Dose Formulation: Prepare CP-724714 in a suitable vehicle for the intended route of administration (e.g., oral gavage).
-
Dose Administration: Administer the compound at a range of doses, including a vehicle control, once or twice daily for a specified duration (e.g., 14 or 28 days).
-
Clinical Observations: Conduct and record detailed clinical observations at least once daily. Note any changes in behavior, posture, and the presence of any adverse signs.
-
Body Weight and Food Consumption: Measure and record body weights prior to dosing and at least weekly thereafter. Measure food consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at pre-determined intervals (e.g., pre-study and at termination) for a complete blood count and a comprehensive serum chemistry panel, including liver and kidney function markers.
-
Necropsy and Histopathology: At the end of the study, perform a full gross necropsy on all animals. Collect a comprehensive set of tissues, with a particular focus on the gastrointestinal tract and liver, for histopathological examination.
Visualizations
Caption: CP-724714 inhibits HER2 signaling.
Caption: Preclinical toxicity assessment workflow.
References
- 1. First study of the safety, tolerability, and pharmacokinetics of CP-724,714 in patients with advanced malignant solid HER2-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 3. Pharmacokinetics of a HER2 tyrosine kinase inhibitor CP-724,714 in patients with advanced malignant HER2 positive solid tumors: correlations with clinical characteristics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Repeat Dose Toxicity - Creative Biolabs [creative-biolabs.com]
- 6. Pharmacokinetics of a HER2 tyrosine kinase inhibitor CP-724,714 in patients with advanced malignant HER2 positive solid tumors: correlations with clinical characteristics and safety. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected results in western blot with (E/Z)-CP-724714
Welcome to the technical support center for (E/Z)-CP-724714. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2][3] It functions by targeting the ATP-binding pocket of the HER2 kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways.[2][4]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for HER2 over other kinases.[1][3] Notably, it is significantly less potent against the Epidermal Growth Factor Receptor (EGFR).[1][3] Its inhibitory activity against other kinases such as insulin receptor, PDGFR, and Src is also substantially lower.[1][3]
Q3: What are the expected effects of this compound on downstream signaling pathways?
By inhibiting HER2 autophosphorylation, this compound is expected to decrease the phosphorylation of downstream signaling molecules in HER2-driven cancer cells.[2] This includes key proteins in the PI3K/Akt and MAPK/ERK pathways.[2] Consequently, treatment with this compound can lead to cell cycle arrest, typically at the G1 phase, and induction of apoptosis.[1][2]
Troubleshooting Unexpected Western Blot Results
This section addresses common unexpected outcomes when using this compound in western blotting experiments and provides potential solutions.
Issue 1: No change or incomplete reduction in phospho-HER2 levels after treatment.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration | Ensure the concentration of this compound is appropriate for the cell line being used. An IC50 of 10 nM has been reported in cell-free assays, but higher concentrations may be needed for intact cells.[1][3] Perform a dose-response experiment to determine the optimal concentration. |
| Incorrect Incubation Time | The inhibitor may require a longer incubation period to exert its effect. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal treatment duration. |
| Cell Line Insensitivity | The cell line used may not be dependent on HER2 signaling for survival. Confirm the HER2 expression and phosphorylation status of your cell line at baseline. |
| Inhibitor Degradation | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Antibody Issues | The phospho-HER2 antibody may not be specific or sensitive enough. Use a well-validated antibody and include appropriate positive and negative controls. |
Issue 2: Unexpected changes in total HER2 protein levels.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Drug-Induced Protein Degradation | While not the primary mechanism, some kinase inhibitors can induce receptor downregulation and degradation over long incubation times. Perform a time-course experiment to assess total HER2 levels at different time points. |
| Loading Inaccuracies | Ensure equal protein loading across all lanes. Use a loading control, such as β-actin or GAPDH, to normalize the data. |
| Experimental Artifacts | Review the entire western blot protocol for potential errors in sample preparation, gel electrophoresis, or transfer. |
Issue 3: Off-target effects observed on other kinases.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Although highly selective, at very high concentrations, this compound might inhibit other kinases, such as EGFR.[1][3] Use the lowest effective concentration determined from your dose-response experiments. |
| Cellular Context | The cellular context can sometimes influence inhibitor specificity. If off-target effects are suspected, consider using a secondary inhibitor with a different mechanism of action to confirm the phenotype. |
| Antibody Cross-Reactivity | The antibody used to detect the "off-target" effect may be cross-reacting with other proteins. Validate the antibody's specificity. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-HER2 Inhibition
-
Cell Culture and Treatment: Plate HER2-overexpressing cells (e.g., BT-474, SKBR3) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-HER2 (e.g., p-Tyr1248) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To assess total HER2 and a loading control, the membrane can be stripped and re-probed with antibodies against total HER2 and a loading control protein (e.g., β-actin).
Visualizations
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for western blot analysis.
Caption: A logical flow for troubleshooting unexpected western blot results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of a receptor tyrosine kinase inhibitor CP-724714 inhibits SADS-CoV related swine diarrhea coronaviruses infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of (E/Z)-CP-724714 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the HER2/ErbB2 inhibitor, (E/Z)-CP-724714, in in vivo studies. The primary focus is to address challenges related to its low aqueous solubility and help improve its bioavailability for reliable and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or variable drug exposure in plasma/tissue after oral administration. | Poor dissolution of CP-724714 in the gastrointestinal (GI) tract due to low aqueous solubility.[1] | 1. Formulation Optimization: Utilize a suitable formulation strategy to enhance solubility and dissolution. A simple and commonly used method is to prepare a suspension in an aqueous vehicle containing a suspending agent like 0.5% methylcellulose.[2] For potentially greater enhancement, consider developing a Self-Emulsifying Drug Delivery System (SEDDS).[3][4] 2. Particle Size Reduction: If working with the solid compound, consider micronization to increase the surface area for dissolution. |
| Precipitation of the compound in the dosing vehicle. | The concentration of CP-724714 exceeds its solubility in the chosen vehicle. | 1. Solubility Testing: Determine the solubility of CP-724714 in various pharmaceutically acceptable vehicles before preparing the dosing formulation. 2. Vehicle Selection: CP-724714 is soluble in DMSO and ethanol.[5] For in vivo use, these can be used as co-solvents in carefully controlled concentrations, however, potential toxicity of the vehicle itself must be considered. 3. Use of Surfactants: Incorporate a biocompatible surfactant to improve the stability of the suspension. |
| Inconsistent or lack of efficacy in tumor xenograft models. | Insufficient bioavailability leading to sub-therapeutic concentrations of the drug at the tumor site. | 1. Pharmacokinetic (PK) Pilot Study: Conduct a pilot PK study with different formulations to determine which provides the most consistent and highest drug exposure. 2. Dose Escalation: If toxicity is not a limiting factor, a dose escalation study may be warranted to achieve therapeutic concentrations. A clinical study noted that systemic exposure in patients exceeded the in vivo efficacy threshold required in preclinical studies.[6][7] 3. Formulation Enhancement: Switch to a more advanced formulation strategy, such as a SEDDS, which has been shown to improve the oral bioavailability of poorly soluble kinase inhibitors. |
| Difficulty in preparing a homogenous and stable dosing formulation. | Inadequate dispersion of the hydrophobic compound in an aqueous vehicle. | 1. Proper Mixing Technique: Ensure thorough mixing using techniques such as sonication or homogenization when preparing suspensions. 2. Viscosity Modification: The use of a suspending agent like methylcellulose increases the viscosity of the vehicle, which helps to keep the drug particles suspended. 3. Fresh Preparation: Prepare the dosing formulation fresh before each administration to minimize issues with stability and precipitation over time. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[8] HER2 is a member of the epidermal growth factor receptor (EGFR) family and its overexpression is a key driver in some cancers, particularly breast cancer. CP-724714 works by blocking the intracellular kinase domain of HER2, thereby inhibiting downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10][11][12]
Q2: What are the main challenges in using this compound for in vivo studies?
A2: The primary challenge is its poor aqueous solubility, which can lead to low and variable oral bioavailability.[1] This can result in inconsistent drug exposure and potentially misleading efficacy data in preclinical models. Therefore, appropriate formulation is critical for successful in vivo experiments.
Q3: What is a simple and effective formulation for oral administration of CP-724714 in mice?
A3: A commonly used and effective method for preclinical oral dosing of poorly soluble compounds is to prepare a suspension. For CP-724714, a suspension in 0.5% methylcellulose in water has been used successfully in mouse xenograft studies.[2]
Q4: What are more advanced formulation strategies to improve the bioavailability of CP-724714?
A4: For compounds with very poor solubility like CP-724714, a Self-Emulsifying Drug Delivery System (SEDDS) can significantly improve oral bioavailability.[3][4] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract. This increases the surface area for absorption and maintains the drug in a solubilized state.
Q5: Are there any reported pharmacokinetic data for CP-724714?
A5: Yes, a Phase 1 clinical trial in patients with advanced solid tumors provides some pharmacokinetic data for orally administered CP-724714. The table below summarizes key parameters from this study. It is important to note that these data are from humans and may not directly translate to preclinical models, but they provide valuable information on the drug's behavior in vivo.
| Pharmacokinetic Parameter | Value (at 250 mg BID) | Reference |
| Tmax (Time to peak concentration) | ~3 hours | |
| Cmax (Peak plasma concentration) | Variable, desired concentration ~500 ng/mL | [6] |
| AUC0-24h (Area under the curve) | Positively correlated with elevations in liver enzymes | |
| Clearance (CL/F) | Correlates with body size | |
| Volume of distribution (Vdss/F) | Correlates with body size |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in 0.5% Methylcellulose
This protocol is adapted from in vivo studies using CP-724714 in mouse xenograft models.[2]
Materials:
-
This compound powder
-
Methylcellulose (viscosity suitable for suspensions, e.g., 400 cP)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile conical tubes or vials
Procedure:
-
Prepare 0.5% Methylcellulose Vehicle:
-
Heat approximately half of the required volume of sterile water to 60-80 °C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure it is wetted.
-
Add the remaining volume of cold sterile water and continue to stir until the methylcellulose is fully dissolved and the solution is clear and viscous.
-
Allow the solution to cool to room temperature.
-
-
Prepare CP-724714 Suspension:
-
Weigh the required amount of CP-724714 powder.
-
In a sterile container, add a small amount of the 0.5% methylcellulose vehicle to the CP-724714 powder to create a paste. This helps to ensure the powder is properly wetted and reduces clumping.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously stirring or vortexing.
-
For a more homogenous suspension, sonicate the mixture for 5-10 minutes in a bath sonicator.
-
Visually inspect the suspension for any large aggregates.
-
Store the suspension at 4 °C and protect from light. It is recommended to prepare the suspension fresh daily.
-
Before each administration, ensure the suspension is thoroughly mixed by vortexing or gentle shaking.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This is a general protocol for developing a SEDDS, which should be optimized for CP-724714 based on its specific solubility characteristics.
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS, olive oil)
-
Surfactant (e.g., Cremophor EL, Tween 80, Labrasol)
-
Co-solvent/Co-surfactant (e.g., Transcutol HP, PEG 400, ethanol)
-
Glass vials
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Excipient Screening (Solubility Studies):
-
Determine the solubility of CP-724714 in a range of oils, surfactants, and co-solvents.
-
Add an excess amount of CP-724714 to a known volume of each excipient in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 48-72 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved drug.
-
Quantify the amount of dissolved drug in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Select the excipients that show the highest solubility for CP-724714.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Based on the solubility data, select the most suitable oil, surfactant, and co-solvent.
-
Prepare a series of mixtures with varying ratios of the selected oil, surfactant, and co-solvent.
-
For each mixture, titrate with water and observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region (the area where clear or bluish-white emulsions form spontaneously).
-
-
Preparation of the SEDDS Formulation:
-
Select a ratio of oil, surfactant, and co-solvent from the self-emulsifying region of the phase diagram.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the desired amount of CP-724714 to the mixture.
-
Gently heat the mixture (e.g., to 40 °C) and vortex until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization of the SEDDS:
-
Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water with gentle stirring and measure the time it takes to form a stable emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to assess the drug release profile from the SEDDS compared to a simple suspension.
-
Visualizations
HER2/ErbB2 Signaling Pathway and Inhibition by CP-724714
Caption: HER2 signaling and CP-724714 inhibition.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for bioavailability enhancement.
Troubleshooting Logic for Low In Vivo Efficacy
Caption: Troubleshooting low in vivo efficacy.
References
- 1. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First study of the safety, tolerability, and pharmacokinetics of CP-724,714 in patients with advanced malignant solid HER2-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of a HER2 tyrosine kinase inhibitor CP-724,714 in patients with advanced malignant HER2 positive solid tumors: correlations with clinical characteristics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing the cytotoxicity of (E/Z)-CP-724714 in normal cells
Welcome to the technical support center for (E/Z)-CP-724714. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of this compound in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active small molecule inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2] Its primary mechanism of action is to block the autophosphorylation of the HER2 receptor, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[3][4][5][6]
Q2: What are the known cytotoxic effects of this compound on normal cells?
A2: The most significant cytotoxicity of this compound observed in clinical trials is hepatotoxicity, manifesting as hyperbilirubinemia and elevated liver transaminases.[7] This is believed to be caused by a combination of direct mitochondrial injury in hepatocytes and the inhibition of key hepatic transporters, leading to cholestasis.[2] Other reported adverse effects in clinical studies include nausea, asthenia, and skin rash.[7]
Q3: Does this compound have off-target effects that could contribute to cytotoxicity in normal cells?
A3: this compound is highly selective for HER2 over other kinases like EGFR, InsR, PDGFR, and VEGFR2.[2] However, at higher concentrations, it can inhibit EGFR.[8] A key off-target effect contributing to hepatotoxicity is the inhibition of hepatic transporters, including the Bile Salt Export Pump (BSEP) and Multidrug Resistance Protein 1 (MDR1).[2]
Q4: Is HER2 expressed in normal tissues, and could this lead to on-target, off-tumor toxicity?
A4: Yes, HER2 is expressed at low levels on the cell membranes of various normal epithelial cells, including those in the gastrointestinal, respiratory, reproductive, and urinary tracts, as well as the skin and breast. This basal expression could potentially lead to on-target, off-tumor effects in these tissues, although the high level of HER2 overexpression in cancer cells is the primary driver of the therapeutic window.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in primary hepatocyte cultures.
Possible Cause 1: Direct Mitochondrial Injury
-
Troubleshooting Step: Perform a mitochondrial toxicity assay (e.g., JC-1 staining for mitochondrial membrane potential or a Seahorse assay for mitochondrial respiration).
-
Expected Outcome: To determine if CP-724714 is directly impairing mitochondrial function in your hepatocyte model.
Possible Cause 2: Inhibition of Hepatic Transporters (Cholestasis)
-
Troubleshooting Step: Conduct in vitro transporter inhibition assays for BSEP and MDR1 using membrane vesicles or sandwich-cultured hepatocytes.
-
Expected Outcome: To quantify the inhibitory potential (IC50) of CP-724714 on these transporters and correlate it with observed cytotoxicity.
Possible Cause 3: Compound Precipitation
-
Troubleshooting Step: Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. Measure the concentration of CP-724714 in the medium at the beginning and end of the experiment.
-
Expected Outcome: To ensure that the observed cytotoxicity is not an artifact of compound precipitation.
Issue 2: Unexpected cytotoxicity in other normal cell lines.
Possible Cause 1: On-Target Toxicity due to Basal HER2 Expression
-
Troubleshooting Step: Quantify the expression level of HER2 in your normal cell line using techniques like Western Blot or flow cytometry. Correlate the cytotoxicity with the level of HER2 expression.
-
Expected Outcome: To determine if the observed cytotoxicity is dependent on the presence of the drug's target.
Possible Cause 2: Off-Target Kinase Inhibition
-
Troubleshooting Step: If cytotoxicity is observed in a cell line with no detectable HER2 expression, consider performing a kinome-wide selectivity screen to identify potential off-target kinases inhibited by CP-724714 at the concentrations used in your experiments.
-
Expected Outcome: Identification of unintended kinase targets that may be responsible for the cytotoxic effects.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Transporter | Assay System | IC50 | Reference |
| HER2/ErbB2 (kinase activity) | Cell-free assay | 10 nM | [2] |
| EGFR (kinase activity) | Cell-free assay | 6.4 µM | [2] |
| Bile Salt Export Pump (BSEP) | Membrane vesicles | 16 µM | [2] |
| Multidrug Resistance Protein 1 (MDR1) | Membrane vesicles | ~28 µM | [2] |
Table 2: Clinically Observed Adverse Events (Phase I Study)
| Adverse Event | Frequency (%) |
| Nausea | 58% |
| Elevated Transaminases | 30% |
| Skin Rash | 30% |
| Hyperbilirubinemia | 27% |
| Asthenia | 23% |
Data from a Phase I clinical trial in patients with advanced solid tumors expressing HER2.[7]
Experimental Protocols
Protocol 1: General Hepatocyte Cytotoxicity Assay
-
Cell Plating: Seed primary human hepatocytes in collagen-coated 96-well plates at a density of 5 x 10^4 cells/well and allow them to attach for 4-6 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the medium containing the different concentrations of CP-724714. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or a commercial live/dead cell staining kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: BSEP Inhibition Assay (Vesicular Transport)
-
Vesicle Preparation: Use commercially available inside-out membrane vesicles from Sf9 cells overexpressing human BSEP.
-
Reaction Mixture: Prepare a reaction buffer containing ATP and the BSEP substrate (e.g., [3H]-taurocholic acid).
-
Inhibition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the vesicles with the reaction mixture and inhibitor at 37°C for a specified time (e.g., 5-10 minutes).
-
Filtration: Stop the reaction by rapid filtration through a glass fiber filter to separate the vesicles from the unincorporated substrate.
-
Quantification: Measure the amount of radiolabeled substrate trapped inside the vesicles using liquid scintillation counting.
-
Data Analysis: Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.
Visualizations
Caption: HER2 Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of HER2 Inhibitors: (E/Z)-CP-724,714 Versus Lapatinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small molecule inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2): (E/Z)-CP-724,714 and Lapatinib. This analysis is supported by experimental data to delineate their respective mechanisms of action, efficacy, and selectivity in targeting HER2-driven malignancies.
This guide synthesizes preclinical and clinical data to offer a comprehensive overview of these two tyrosine kinase inhibitors (TKIs). While both compounds target the ATP-binding site of the HER2 kinase domain, their selectivity profiles and clinical development trajectories differ, providing distinct advantages and disadvantages for therapeutic applications.
Mechanism of Action: A Tale of Two Selectivities
Lapatinib is a well-established dual tyrosine kinase inhibitor, targeting both HER2 (ErbB2) and the Epidermal Growth Factor Receptor (EGFR or ErbB1).[1] This dual inhibition can be advantageous in tumors where both pathways are active. In contrast, (E/Z)-CP-724,714 was developed as a highly selective inhibitor of HER2, exhibiting significantly less potency against EGFR.[2][3][4] This high selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile.
Both inhibitors function by competitively binding to the intracellular ATP-binding site of the respective tyrosine kinases, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3]
Below is a diagram illustrating the targeted signaling pathway.
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the available quantitative data for (E/Z)-CP-724,714 and Lapatinib from various preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Selectivity vs. EGFR | Reference |
| (E/Z)-CP-724,714 | HER2 | 10 | >640-fold | [2] |
| Lapatinib | HER2 | 13 | ~2-fold (vs. EGFR IC50 of 3nM) | [5] |
| EGFR | 3 | [5] |
Table 2: Inhibition of Cell Proliferation in HER2-Overexpressing Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| (E/Z)-CP-724,714 | BT-474 | 0.25 | [2] |
| SKBR3 | 0.95 | [2] | |
| Lapatinib | BT-474 | Data not directly comparable | |
| SKBR3 | Data not directly comparable |
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Compound | Xenograft Model | Dosage | Tumor Growth Inhibition | Reference |
| (E/Z)-CP-724,714 | FRE-erbB2 | 50 mg/kg, p.o. | 50% | [2] |
| BT-474 | 30 or 100 mg/kg, p.o. | Reduction in ERK and Akt phosphorylation | [2] | |
| Lapatinib | HN5 (Head and Neck) | 30 mg/kg, p.o. | Inhibition of EGFR, Erk1/2, and Akt phosphorylation |
Clinical Development and Safety Profile
Lapatinib, in combination with capecitabine, is approved for the treatment of patients with advanced or metastatic breast cancer whose tumors overexpress HER2 and who have received prior therapy including an anthracycline, a taxane, and trastuzumab.[1] Common adverse events associated with lapatinib include diarrhea, hand-foot syndrome, nausea, rash, and fatigue.[1]
(E/Z)-CP-724,714 underwent Phase I clinical trials in patients with advanced solid tumors expressing HER2.[6] The recommended Phase II dose was determined to be 250 mg twice daily.[6] Dose-limiting toxicities included hyperbilirubinemia, elevated alanine aminotransferase, thrombocytopenia, and pulmonary embolus.[6] Notably, diarrhea and cardiomyopathy were not observed in this study.[6] A Phase II trial in breast cancer patients was initiated.[6]
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified HER2 and EGFR kinase domains.
Methodology:
-
Recombinant HER2 and EGFR intracellular kinase domains are expressed and purified.
-
96-well plates are coated with a synthetic substrate, such as poly(Glu:Tyr, 4:1).
-
The kinase reaction is initiated by adding the purified kinase, ATP, and the test compound at various concentrations to the substrate-coated wells.
-
The reaction mixture is incubated to allow for phosphorylation of the substrate.
-
The amount of phosphorylation is quantified, typically using a radiolabeled ATP ([γ-³²P]ATP) followed by measurement of incorporated radioactivity, or by using an antibody-based detection method (ELISA) with an anti-phosphotyrosine antibody.[2][7]
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitors on the growth of HER2-positive cancer cell lines.
Methodology:
-
HER2-overexpressing breast cancer cell lines (e.g., BT-474, SKBR3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound or vehicle control (DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
The absorbance or fluorescence is measured using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of the inhibitors in a living organism.
Methodology:
-
Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with human HER2-positive breast cancer cells (e.g., BT-474) to establish tumors.[10]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered orally (p.o.) at a specified dose and schedule. The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess the phosphorylation status of HER2 and downstream signaling proteins.[3]
-
The antitumor effect is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
Both (E/Z)-CP-724,714 and Lapatinib are potent inhibitors of HER2 tyrosine kinase. The primary distinction lies in their selectivity profile, with Lapatinib acting as a dual EGFR/HER2 inhibitor and (E/Z)-CP-724,714 demonstrating high selectivity for HER2. This difference may have implications for both efficacy in specific tumor types and the manifestation of adverse effects. While Lapatinib has a well-documented clinical track record, the preclinical and early clinical data for (E/Z)-CP-724,714 suggest it is a promising selective HER2 inhibitor. Further comparative studies are warranted to fully elucidate the therapeutic potential of each compound in the clinical setting.
References
- 1. Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioiodinated Small-Molecule Tyrosine Kinase Inhibitor for HER2-Selective SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First study of the safety, tolerability, and pharmacokinetics of CP-724,714 in patients with advanced malignant solid HER2-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell proliferation assay [bio-protocol.org]
- 9. Selective Anti-Proliferation of HER2-Positive Breast Cancer Cells by Anthocyanins Identified by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
A Head-to-Head Comparison of (E/Z)-CP-724714 and Tucatinib in Targeting HER2-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two HER2 Tyrosine Kinase Inhibitors
In the landscape of targeted therapies for HER2-positive cancers, the selective inhibition of the HER2/ErbB2 receptor tyrosine kinase remains a cornerstone of treatment strategies. This guide provides a detailed comparative analysis of two such inhibitors: (E/Z)-CP-724714, an early-generation investigational agent, and tucatinib, a highly selective inhibitor approved for the treatment of HER2-positive breast cancer. This comparison is based on available preclinical and clinical data to inform researchers and drug development professionals on their respective efficacy, selectivity, and clinical trajectory.
Executive Summary
This compound demonstrated potent and selective preclinical activity against HER2-overexpressing cancer cells. However, its clinical development was hampered by dose-limiting toxicities, primarily hepatotoxicity, and it did not progress to late-stage clinical trials. In contrast, tucatinib has shown a favorable safety profile and significant clinical efficacy, particularly in heavily pretreated patients with HER2-positive metastatic breast cancer, including those with brain metastases, leading to its regulatory approval. This guide will delve into the experimental data that delineates the differing paths of these two molecules.
Mechanism of Action and Signaling Pathway
Both this compound and tucatinib are small molecule inhibitors that target the intracellular tyrosine kinase domain of the HER2 receptor. By binding to this domain, they block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, namely the PI3K/AKT/mTOR and MAPK pathways.
Preclinical Efficacy: A Quantitative Comparison
The preclinical activity of both inhibitors has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
In Vitro Kinase and Cell Proliferation Inhibition
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Selectivity | Reference |
| This compound | Cell-free kinase assay | HER2/ErbB2 | 10 | >640-fold vs EGFR | [1][2] |
| Cell-free kinase assay | EGFR | 6400 | [2] | ||
| Cell proliferation | BT-474 (HER2+) | 250 | [1] | ||
| Cell proliferation | SKBR3 (HER2+) | 950 | [1] | ||
| Tucatinib | Cell-free kinase assay | HER2 | ~4-8 | >1000-fold vs EGFR | [3][4] |
| Cell proliferation | BT-474 (HER2+) | 43 | [5] | ||
| Cell proliferation | SKBR3 (HER2+) | 23 | [5] | ||
| Cell proliferation | NCI-N87 (HER2+) | 40 | [3] |
IC50: Half-maximal inhibitory concentration.
In Vivo Tumor Growth Inhibition in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | FRE-erbB2 | 50 mg/kg, p.o. | 50% | [1] |
| BT-474 | Not specified | Regression | [2] | |
| Tucatinib | BT-474 | 100 mg/kg, p.o. | Significant Inhibition | [5] |
| NCI-N87 | 100 mg/kg, p.o. | Significant Inhibition | [5] |
p.o.: oral administration.
Clinical Efficacy and Safety
The clinical development trajectories of this compound and tucatinib diverge significantly, highlighting the importance of the therapeutic window.
This compound: Phase I Findings
A Phase I study in patients with advanced solid tumors expressing HER2 established a recommended Phase II dose of 250 mg twice daily. However, the study also revealed significant dose-limiting toxicities, including hyperbilirubinemia, elevated transaminases, and thrombocytopenia. While 29% of heavily pretreated patients achieved stable disease, no objective responses were observed.[6] The development of CP-724714 did not appear to proceed to later-phase trials, likely due to its challenging safety profile.
Tucatinib: Landmark HER2CLIMB Trial
Tucatinib, in combination with trastuzumab and capecitabine, was evaluated in the pivotal Phase III HER2CLIMB trial in patients with previously treated HER2-positive metastatic breast cancer. The trial included a significant population of patients with brain metastases, a common and difficult-to-treat complication.
| Endpoint | Tucatinib Combination Arm | Placebo Combination Arm | Hazard Ratio (95% CI) | p-value | Reference |
| Progression-Free Survival (PFS) | 7.8 months | 5.6 months | 0.54 (0.42-0.71) | <0.001 | [7] |
| Overall Survival (OS) | 21.9 months | 17.4 months | 0.66 (0.50-0.88) | 0.005 | [7] |
| PFS in patients with brain metastases | 7.6 months | 5.4 months | 0.48 (0.34-0.69) | <0.001 | [7] |
The HER2CLIMB trial demonstrated a statistically significant and clinically meaningful improvement in both PFS and OS with the tucatinib combination, leading to its approval by regulatory agencies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate HER2 inhibitors.
HER2 Kinase Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the HER2 kinase domain.
Methodology:
-
Plate Coating: 96-well plates are coated with a substrate for the HER2 kinase, such as Poly(Glu,Tyr).
-
Compound Addition: A serial dilution of the test inhibitor (this compound or tucatinib) is added to the wells.
-
Kinase Reaction: Recombinant HER2 kinase and ATP are added to initiate the phosphorylation of the substrate.
-
Detection: The level of substrate phosphorylation is quantified using a detection method such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-tyrosine specific antibody or a luminescence-based assay like ADP-Glo that measures ATP consumption.[8][9]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (In Vitro)
This assay measures the effect of the inhibitors on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: HER2-positive breast cancer cells (e.g., BT-474, SKBR3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or tucatinib for a period of 72-96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo) assay that quantifies the number of viable cells.
-
Data Analysis: The IC50 values for cell growth inhibition are determined from the dose-response curves.[5]
Breast Cancer Xenograft Model (In Vivo)
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
Methodology:
-
Cell Implantation: Human HER2-positive breast cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[10][11]
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive daily oral doses of the inhibitor or a vehicle control.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Assessment: At the end of the study, tumors can be excised to analyze the levels of phosphorylated HER2 and downstream signaling proteins to confirm target engagement.
Conclusion
The comparative analysis of this compound and tucatinib offers valuable insights for the drug development community. While both molecules demonstrate potent and selective inhibition of HER2 in preclinical models, their clinical outcomes diverge dramatically. This compound's development was likely curtailed by an unfavorable toxicity profile, a critical hurdle in the translation of a promising preclinical candidate to a viable therapeutic.
Tucatinib, on the other hand, exemplifies a successful translation, showcasing not only potent HER2 inhibition but also a manageable safety profile that allows for effective combination therapies. Its significant efficacy in the challenging setting of brain metastases has established it as an important treatment option for patients with advanced HER2-positive breast cancer. This comparison underscores the paramount importance of the therapeutic index in the development of targeted cancer therapies. Future research in this area will continue to focus on enhancing selectivity and minimizing off-target effects to develop even more effective and safer HER2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First study of the safety, tolerability, and pharmacokinetics of CP-724,714 in patients with advanced malignant solid HER2-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Changes in HER2 expression in breast cancer xenografts after therapy can be quantified using PET and (18)F-labeled affibody molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Selectivity Profile of (E/Z)-CP-724714 Compared to Other Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of the tyrosine kinase inhibitor (TKI) (E/Z)-CP-724714 against other well-known TKIs: lapatinib, erlotinib, and gefitinib. The information presented herein is compiled from various in vitro studies to offer a comprehensive overview for researchers in oncology and drug development.
Introduction
Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. This compound is a potent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), a receptor tyrosine kinase overexpressed in a significant subset of breast, gastric, and other cancers.[1] Understanding its selectivity profile in comparison to other TKIs that target the ErbB family of receptors, such as lapatinib (a dual EGFR and HER2 inhibitor), erlotinib (an EGFR inhibitor), and gefitinib (an EGFR inhibitor), is crucial for evaluating its therapeutic potential and guiding further research.[2][3]
Kinase Inhibition Profile
The selectivity of a TKI is a key determinant of its efficacy and toxicity profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, lapatinib, erlotinib, and gefitinib against their primary targets and a selection of other kinases. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Kinase Target | This compound IC50 (nM) | Lapatinib IC50 (nM) | Erlotinib IC50 (nM) | Gefitinib IC50 (nM) |
| HER2/ErbB2 | 10 [4] | 9.3 [5] | 1100[2] | 9900[2] |
| EGFR | 6400 [4] | 10.8 [5] | 2 [6] | 0.41 [7] |
| IR (Insulin Receptor) | >10,000[4] | >10,000 | - | - |
| IGF-1R | >10,000[4] | - | - | - |
| PDGFRβ | >10,000[4] | - | - | - |
| VEGFR2 | >10,000[4] | - | - | - |
| Abl | >10,000[4] | - | >1000 | - |
| Src | >10,000[4] | >1000 | >1000 | - |
| c-Met | >10,000[4] | - | - | - |
Data compiled from multiple sources.[2][4][5][6][7] Direct comparison should be approached with caution due to potential variations in assay conditions between studies.
As the data indicates, this compound is a highly selective inhibitor of HER2, with significantly less activity against EGFR and other tested kinases.[4] In contrast, lapatinib demonstrates potent dual inhibition of both HER2 and EGFR.[5] Erlotinib and gefitinib are highly potent and selective inhibitors of EGFR.[2][6][7]
Experimental Protocols
The following is a generalized experimental protocol for an in vitro kinase inhibition assay, based on methodologies reported in the cited literature. Specific parameters may vary between individual experiments.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., HER2, EGFR)
-
Kinase substrate (e.g., a synthetic peptide or a protein such as Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled
-
Test compounds (e.g., this compound, lapatinib, erlotinib, gefitinib) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl or HEPES buffer containing MgCl₂, MnCl₂, and other cofactors)
-
Assay plates (e.g., 96-well or 384-well plates)
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay reagents)
-
Plate reader (e.g., scintillation counter, luminometer, or fluorescence reader)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Kinase Reaction Setup: The kinase, substrate, and test compound are added to the wells of the assay plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA for chelating divalent cations).
-
Signal Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods:
-
Radiometric Assay: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate using a scintillation counter.
-
ELISA-based Assay: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Measuring the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway
The ErbB family of receptor tyrosine kinases, including EGFR and HER2, are key regulators of cellular signaling pathways that control cell proliferation, survival, and migration. The diagram below illustrates the simplified signaling cascade initiated by EGFR and HER2 activation and the points of inhibition by the discussed TKIs.
Caption: Simplified EGFR/HER2 signaling pathway and points of TKI inhibition.
This guide provides a snapshot of the comparative selectivity of this compound. For more detailed and definitive comparisons, researchers are encouraged to perform head-to-head profiling of these inhibitors under identical, well-controlled experimental conditions.
References
- 1. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (E/Z)-CP-724714 Cross-reactivity with Receptor Tyrosine Kinases
(E/Z)-CP-724714 is a potent and selective inhibitor of the receptor tyrosine kinase HER2 (Human Epidermal Growth Factor Receptor 2), also known as ErbB2.[1][2][3][4][5] In the realm of targeted cancer therapy, the specificity of a kinase inhibitor is paramount to its efficacy and safety profile. This guide provides a comparative overview of the cross-reactivity of this compound with other receptor tyrosine kinases, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Kinase Inhibitor Profile of CP-724714
This compound demonstrates high selectivity for HER2/ErbB2. Experimental data from in vitro kinase assays reveal a significant potency against HER2 with an IC50 value of 10 nM.[1][2][4][5] Its selectivity is highlighted when compared to its activity against other kinases, including the closely related Epidermal Growth Factor Receptor (EGFR).
Data Presentation: Cross-reactivity Profile
The following table summarizes the inhibitory activity of CP-724714 against a panel of selected receptor tyrosine kinases and other kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.
| Kinase Target | IC50 (nM) | Selectivity (Fold difference vs. HER2/ErbB2) |
| HER2/ErbB2 | 10 | - |
| EGFR | 6400 | >640 |
| InsR | >10,000 | >1000 |
| IGF-1R | >10,000 | >1000 |
| PDGFRβ | >10,000 | >1000 |
| VEGFR2 | >10,000 | >1000 |
| Abl | >10,000 | >1000 |
| Src | >10,000 | >1000 |
| c-Met | >10,000 | >1000 |
| JNK-2 | >10,000 | >1000 |
| JNK-3 | >10,000 | >1000 |
| ZAP-70 | >10,000 | >1000 |
| CDK-2 | >10,000 | >1000 |
| CDK-5 | >10,000 | >1000 |
Data compiled from multiple sources.[1][2][4]
Experimental Protocols
The determination of kinase inhibitory activity is crucial for characterizing the selectivity of compounds like CP-724714. Below is a detailed methodology for a typical in vitro kinase assay used to generate the data presented above.
In Vitro Kinase Assay Protocol
This protocol outlines the steps for determining the IC50 values of an inhibitor against purified kinase enzymes.
1. Reagents and Materials:
-
Recombinant kinase enzymes (e.g., intracellular domains of HER2 and EGFR)
-
Kinase-specific substrate (e.g., poly(Glu:Tyr, 4:1))
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 125 mM NaCl, 10 mM MgCl2, 0.1 mM Na3VO4)
-
CP-724714 stock solution (in DMSO)
-
96-well microtiter plates
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
2. Procedure:
-
Plate Coating: Coat 96-well plates with the kinase substrate (e.g., 0.25 mg/mL poly(Glu:Tyr, 4:1) in PBS) overnight at 4°C.
-
Washing: The following day, wash the plates three times with wash buffer to remove any unbound substrate.
-
Inhibitor Preparation: Prepare serial dilutions of CP-724714 in DMSO and then dilute further in the kinase reaction buffer.
-
Kinase Reaction:
-
Add the diluted inhibitor solutions to the wells.
-
Add the recombinant kinase enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
-
Detection:
-
Wash the plates to remove the reaction mixture.
-
Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plates again to remove any unbound antibody.
-
Add the HRP substrate and incubate until a color change is observed.
-
-
Data Acquisition: Stop the reaction with a stop solution and measure the absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
To further illustrate the context of CP-724714's activity, the following diagrams depict the HER2 signaling pathway and the general workflow of an in vitro kinase inhibition assay.
Caption: Simplified HER2 signaling pathway and the point of inhibition by CP-724714.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Conclusion
The experimental data robustly supports that this compound is a highly selective inhibitor of HER2/ErbB2. Its minimal cross-reactivity with a broad panel of other kinases, including the closely related EGFR, underscores its potential as a specific tool for studying HER2-driven cellular processes and as a candidate for targeted cancer therapies. The high degree of selectivity is a desirable characteristic, as it may lead to a reduction in off-target effects and associated toxicities in a clinical setting. Researchers utilizing CP-724714 can be confident in its specificity for HER2/ErbB2, particularly when used at appropriate concentrations.
References
Efficacy of (E/Z)-CP-724714 in Trastuzumab-Resistant Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of (E/Z)-CP-724714 and other therapeutic alternatives in the context of trastuzumab-resistant HER2-positive breast cancer. The information is compiled from various studies to support research and development efforts in overcoming resistance to HER2-targeted therapies.
Introduction to Trastuzumab Resistance
Trastuzumab, a humanized monoclonal antibody targeting the extracellular domain of HER2, is a cornerstone of treatment for HER2-positive breast cancer. However, a significant number of patients either present with de novo resistance or develop acquired resistance over time. This has spurred the development of novel therapeutic strategies aimed at overcoming this clinical challenge. This guide focuses on this compound, a selective HER2 tyrosine kinase inhibitor, and compares its efficacy with other key agents used in trastuzumab-resistant settings, including lapatinib, neratinib, and the antibody-drug conjugate T-DM1.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives in various trastuzumab-resistant breast cancer models.
In Vitro Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line | Trastuzumab Resistance Status | This compound IC50 (µM) | Lapatinib IC50 (µM) | Neratinib IC50 (µM) | T-DM1 IC50 (µg/mL) |
| BT-474 | Sensitive (Parental) | 0.25[1] | 0.036[2] | ~0.002[3] | ~0.03[4] |
| SKBR3 | Sensitive (Parental) | 0.95[1] | 0.080[2] | ~0.003[3] | ~0.01[5] |
| BT474-HR | Acquired Trastuzumab Resistance | Not Reported | >10[6] | Not Reported | Not Reported |
| SKBR3-pool2 | Acquired Trastuzumab Resistance | Not Reported | >10[6] | Not Reported | Not Reported |
| JIMT-1 | Innate Trastuzumab Resistance | Not Reported | ~1.0-8.0[7] | ~0.05[3] | ~0.1-1.0[1][8] |
| MDA-MB-453 | Innate Trastuzumab Resistance | Not Reported | 6.08[2] | ~0.02[3] | ~0.01[1] |
| UACC-893 | Innate Trastuzumab Resistance | Not Reported | Not Reported | ~0.03[3] | Not Reported |
Note: Direct comparative studies of this compound in trastuzumab-resistant cell lines are limited in the reviewed literature. The provided IC50 for CP-724714 is in HER2-amplified, trastuzumab-sensitive cell lines.
In Vivo Tumor Growth Inhibition
This section presents data from xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice.
| Xenograft Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| FRE-erbB2 | This compound | 50 mg/kg, p.o. | 50% | [1] |
| BT-474 | This compound | 100 mg/kg, p.o. | Significant inhibition | [9] |
| BT474 (Trastuzumab-Resistant) | Lapatinib | 100 mg/kg, p.o., daily | Slight attenuation of tumor growth | [6] |
| SKBR3-pool2 (Trastuzumab-Resistant) | Lapatinib | 100 mg/kg, p.o., daily | Marked suppression of tumor growth | [6] |
| BT474 (Acquired Trastuzumab Resistance) | Neratinib + Trastuzumab | 20 mg/kg, p.o., daily (Neratinib) | Additive tumor growth inhibition | [10] |
| JIMT-1 (Innate Trastuzumab Resistance) | T-DM1 | 15 mg/kg, i.v., weekly | Significant inhibition | [11] |
Signaling Pathways in Trastuzumab Resistance and Therapeutic Intervention
Trastuzumab resistance is a multifactorial phenomenon involving various signaling pathways that bypass the HER2 blockade. The diagram below illustrates the key pathways and the points of intervention for this compound and its alternatives.
Caption: HER2 signaling pathways and mechanisms of trastuzumab resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the context of evaluating anti-HER2 therapies.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a typical cell viability assay.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]
-
Drug Treatment: Treat cells with a range of concentrations of the test compounds for 72 hours.[13]
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent and incubate for 1-4 hours.
-
Data Acquisition: For MTT assays, add a solubilizing agent. Measure the absorbance at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
Western Blotting for HER2 Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
Protocol Details:
-
Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-pHER2, anti-HER2, anti-pAkt, anti-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.
Caption: General workflow for a breast cancer xenograft study.
Protocol Details:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 to 1 x 10^7 trastuzumab-resistant breast cancer cells into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers twice a week. Tumor volume is calculated using the formula: (width^2 x length)/2.
-
Treatment Administration: Once tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment groups and begin drug administration.[7]
-
Efficacy and Toxicity Assessment: Continue treatment for a specified period, monitoring tumor volume and animal body weight as an indicator of toxicity.
Conclusion
This compound demonstrates significant preclinical efficacy in HER2-overexpressing breast cancer models. While direct comparative data in trastuzumab-resistant models is not as abundant as for more clinically advanced agents like lapatinib, neratinib, and T-DM1, its potent inhibition of HER2 kinase activity suggests its potential as a valuable therapeutic option. The provided data and protocols serve as a resource for researchers to further investigate the efficacy of this compound and to design experiments that will elucidate its comparative advantages in the challenging landscape of trastuzumab-resistant breast cancer. Further head-to-head preclinical studies are warranted to more definitively position this compound among the current and emerging therapies for this patient population.
References
- 1. HER2-amplified breast cancer: mechanisms of trastuzumab resistance and novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Anti-HER2 Antibody-Drug Conjugates Versus T-DM1 for HER2-Positive Metastatic Breast Cancer After Tyrosine Kinase Inhibitors Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trastuzumab resistance in HER2-positive breast cancer: Mechanisms, emerging biomarkers and targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 12. Trastuzumab versus lapatinib: the cardiac side of the story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation, characterization, and maintenance of trastuzumab-resistant HER2+ breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of (E/Z)-CP-724714 in Combination with Other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(E/Z)-CP-724714, a potent and selective inhibitor of the HER2/ErbB2 tyrosine kinase, has demonstrated significant preclinical activity in HER2-amplified cancers. While its single-agent efficacy is established, emerging evidence highlights its potential for synergistic interactions when combined with other anticancer agents, offering a promising strategy to enhance therapeutic outcomes and overcome resistance. This guide provides a comparative overview of the synergistic effects of this compound in combination with other anticancer drugs, supported by available preclinical data.
Synergistic Combination with Trastuzumab
Preclinical studies have demonstrated a clear synergistic relationship between this compound and the monoclonal antibody trastuzumab in HER2-amplified breast cancer models.
In Vitro Synergy
Cell Lines: BT-474 and SK-BR-3 (human breast cancer cell lines with HER2 amplification)
Methodology: The synergistic effect was evaluated by treating the cell lines with this compound and trastuzumab alone or in combination over a fixed molar ratio. Cell proliferation was assessed over six days, and the combination index (CI) was calculated using the median-effect principle with CalcuSyn software. A CI value of less than 1 indicates synergy.
Results: The combination of this compound and trastuzumab resulted in a combination index of less than one across a range of clinically achievable concentrations, indicating a synergistic interaction in inhibiting the proliferation of HER2-amplified breast cancer cells.[1]
Table 1: In Vitro Synergy of this compound and Trastuzumab
| Cell Line | Drug Combination | Method of Synergy Analysis | Result |
| BT-474 | This compound + Trastuzumab | Combination Index (CI) | CI < 1 (Synergy)[1] |
| SK-BR-3 | This compound + Trastuzumab | Combination Index (CI) | CI < 1 (Synergy)[1] |
In Vivo Synergy
Xenograft Model: BT-474 human breast cancer xenografts in mice.
Methodology: Mice bearing established BT-474 tumors were treated with this compound, trastuzumab, or the combination of both agents. Tumor growth was monitored over time to assess the antitumor efficacy of the different treatment regimens.
Results: The combination of this compound and trastuzumab resulted in a greater inhibition of tumor growth compared to either agent administered alone, demonstrating in vivo synergy.[1]
Potential Combinations with Chemotherapeutic Agents
While direct preclinical studies detailing the synergistic effects of this compound with cytotoxic chemotherapies like paclitaxel and capecitabine are not extensively published, the established mechanisms of action of these agents in combination with other HER2 inhibitors provide a strong rationale for their potential synergy.
Rationale for Combination with Paclitaxel
Paclitaxel, a taxane derivative, is a standard-of-care chemotherapeutic agent for breast cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The combination of HER2 inhibition and taxanes has been a cornerstone of breast cancer therapy. The dual targeting of the HER2 signaling pathway by this compound and the microtubule network by paclitaxel could lead to enhanced cancer cell killing.
Rationale for Combination with Capecitabine
Capecitabine is an oral fluoropyrimidine that is converted to 5-fluorouracil (5-FU) preferentially in tumor tissue by the enzyme thymidine phosphorylase. Preclinical studies have shown that taxanes can upregulate the expression of thymidine phosphorylase, potentially increasing the conversion of capecitabine to its active form and enhancing its antitumor effect. This provides a strong basis for investigating the combination of this compound with capecitabine, potentially in a triplet combination with a taxane.
Signaling Pathways and Experimental Workflows
The synergistic interaction between this compound and trastuzumab is rooted in their complementary mechanisms of targeting the HER2 signaling pathway. This compound acts as a small molecule inhibitor of the intracellular tyrosine kinase domain of HER2, while trastuzumab is a monoclonal antibody that binds to the extracellular domain of the HER2 receptor.
Caption: Dual inhibition of the HER2 signaling pathway.
The experimental workflow for assessing synergy typically involves a multi-step process from in vitro cell-based assays to in vivo animal models.
Caption: Experimental workflow for synergy assessment.
Experimental Protocols
In Vitro Synergy Assay (Combination Index Method)
-
Cell Culture: HER2-amplified breast cancer cell lines (e.g., BT-474, SK-BR-3) are cultured in appropriate media and conditions.
-
Single-Agent Dose-Response: Cells are treated with a range of concentrations of this compound and the second anticancer agent (e.g., trastuzumab) individually to determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug.
-
Combination Treatment: Cells are treated with various concentrations of both drugs simultaneously, typically at a constant molar ratio based on their individual IC50 values.
-
Cell Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is measured using a standard assay such as the MTT or SRB assay.
-
Combination Index (CI) Calculation: The data from the single-agent and combination treatments are analyzed using software like CalcuSyn, which is based on the Chou-Talalay method. The software calculates the CI value for different effect levels (e.g., CI at 50%, 75%, and 90% growth inhibition).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: HER2-positive human cancer cells (e.g., BT-474) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups: vehicle control, this compound alone, the second agent alone, and the combination of both agents.
-
Drug Administration: The drugs are administered to the mice according to a predefined schedule and dosage. This compound is typically administered orally, while agents like trastuzumab are given via intraperitoneal or intravenous injection.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Data Analysis: The tumor growth curves for each treatment group are plotted. Statistical analysis is performed to compare the tumor growth inhibition between the combination group and the single-agent and control groups to determine if the combination treatment is significantly more effective.
Conclusion
The available preclinical evidence strongly supports the synergistic interaction of this compound with trastuzumab in HER2-positive breast cancer. This provides a solid foundation for the clinical investigation of this combination. Furthermore, there is a compelling scientific rationale for exploring the synergistic potential of this compound with standard chemotherapeutic agents such as paclitaxel and capecitabine. Further preclinical studies to quantify these interactions and elucidate the underlying mechanisms are warranted to guide the design of future clinical trials and expand the therapeutic utility of this promising HER2 inhibitor.
References
Reproducibility of (E/Z)-CP-724714 Experimental Results: A Comparative Guide
This guide provides a comprehensive comparison of the experimental data for (E/Z)-CP-724714, a selective HER2/ErbB2 tyrosine kinase inhibitor, with other prominent HER2 inhibitors such as Lapatinib, Neratinib, and Trastuzumab. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance and reproducibility.
Comparative Analysis of Inhibitor Potency
The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their inhibitory concentrations (IC50) against HER2/ErbB2 and various cancer cell lines.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | HER2/ErbB2 (cell-free assay) | 10 | Potent and selective inhibitor.[1][2] |
| EGFR (cell-free assay) | 6400 | Over 640-fold selectivity for HER2 over EGFR.[1][2] | |
| BT-474 cell proliferation | 250 | Human breast carcinoma cells overexpressing ErbB2.[1] | |
| SKBR3 cell proliferation | 950 | Human breast carcinoma cells overexpressing ErbB2.[1] | |
| Lapatinib | HER2 | 9.8 | Dual tyrosine kinase inhibitor. |
| EGFR | 10.2 | Also inhibits EGFR. | |
| Neratinib | HER2 | 59 | Irreversible pan-HER inhibitor. |
| EGFR | 92 | Also inhibits EGFR and HER4. | |
| Trastuzumab | HER2 | - | Monoclonal antibody, mechanism is not direct enzyme inhibition (IC50 not applicable in the same way). |
Table 1: Comparative Inhibitory Potency (IC50) of HER2/neu Inhibitors.
In Vivo Efficacy
| Inhibitor | Xenograft Model | Dosage | Effect |
| This compound | FRE-erbB2 | 50 mg/kg | 50% tumor growth inhibition.[1] |
| BT-474 | 30 or 100 mg/kg | Reduction in extracellular signal–regulated kinase and Akt phosphorylation.[1] | |
| Lapatinib + Trastuzumab | MCF7/HER2-18 & BT-474 | - | Complete tumor regression.[3] |
| Trastuzumab + Gefitinib | LCC6HER-2 & MCF-7HER-2 | 10 mg/kg (Trastuzumab) | 60.5% and 89.1% tumor growth inhibition, respectively.[4] |
Table 2: In Vivo Antitumor Activity of HER2/neu Inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HER2 signaling pathway, a typical experimental workflow for evaluating HER2 inhibitors, and the classification of the compared inhibitors.
Figure 1: Simplified HER2/neu Signaling Pathway and the Action of this compound.
Figure 2: General Experimental Workflow for Evaluating HER2/neu Inhibitors.
Figure 3: Classification of Compared HER2/neu Inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are representative methodologies for key assays used in the evaluation of this compound and similar inhibitors.
Recombinant HER2/ErbB2 Kinase Assay (Cell-Free)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the HER2 kinase domain.
-
Enzyme and Substrate: Recombinant HER2 intracellular domain (e.g., expressed in Sf9 cells as a fusion protein) is used as the enzyme source.[1] A synthetic polypeptide, such as poly(Glu:Tyr, 4:1), serves as the substrate.[1]
-
Assay Procedure:
-
96-well plates are coated with the substrate.
-
The test compound (e.g., this compound) at various concentrations is pre-incubated with the recombinant HER2 enzyme.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the plate is washed to remove non-phosphorylated substrates.
-
The extent of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) and a detectable substrate.
-
The IC50 value is calculated by fitting the dose-response curve.
-
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines that overexpress HER2.
-
Cell Lines: Human breast cancer cell lines with HER2 amplification, such as BT-474 and SKBR3, are commonly used.[1]
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using methods like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays.
-
The absorbance is read using a plate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells.
-
The IC50 value is determined from the resulting dose-response curve.
-
Western Blot Analysis of Protein Phosphorylation
This technique is used to assess the inhibitor's effect on the phosphorylation status of HER2 and downstream signaling proteins within intact cells.
-
Sample Preparation:
-
HER2-overexpressing cells are treated with the inhibitor for a specified time.
-
Cells are then lysed to extract total protein.
-
-
Procedure:
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated HER2 (p-HER2), total HER2, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
-
Tumor Xenograft Model in Athymic Mice
This in vivo model evaluates the antitumor efficacy of the compound in a living organism.
-
Model System: Human tumor cells (e.g., BT-474 or FRE-erbB2) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[1][5]
-
Treatment Protocol:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered orally (p.o.) or via another appropriate route at specified doses and schedules.[5]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight and general health of the mice are monitored.
-
-
Endpoint Analysis:
-
At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess target inhibition (e.g., p-HER2 levels) or immunohistochemistry to evaluate markers of proliferation and apoptosis.[5]
-
The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
References
Safety Operating Guide
Proper Disposal of (E/Z)-CP-724714: A Guide for Laboratory Professionals
(E/Z)-CP-724714 , a potent tyrosine kinase inhibitor investigated for its role in cancer research, requires stringent disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. As an antineoplastic agent, this compound is classified as hazardous waste and must be managed in accordance with institutional, local, state, and federal regulations. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The following table summarizes key safety and handling information.
| Parameter | Information |
| Chemical Name | This compound |
| Synonyms | CP-724714 |
| CAS Number | 537705-08-1 |
| Molecular Formula | C₂₇H₂₇N₅O₃ |
| Molecular Weight | 469.53 g/mol |
| Appearance | Solid |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1] |
| Hazardous Decomposition Products | Under fire conditions, may emit toxic fumes[1] |
Experimental Protocols: Waste Segregation and Disposal
The disposal of this compound must follow the procedures established for hazardous chemical waste, with particular attention to its classification as an antineoplastic agent.
Waste Identification and Segregation:
-
Hazardous Waste Determination: this compound and any materials contaminated with it are to be considered hazardous chemical waste.
-
Segregation: This waste stream must be segregated from all other laboratory waste, including regular trash, sharps, and biohazardous waste. Do not mix with incompatible wastes.
-
Designated Containers: Use only waste containers designated for chemotherapy or antineoplastic waste. These are often color-coded (e.g., yellow or black) and should be obtained from your institution's Environmental Health and Safety (EHS) department.[2]
Disposal Procedure:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated gloves, bench paper, and plasticware, in a designated solid hazardous waste container.[3]
-
Ensure the container is properly labeled with a hazardous waste tag as soon as the first item is placed inside.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions and cell culture media, in a designated liquid hazardous waste container.
-
The container must be leak-proof and made of a compatible material.
-
Do not dispose of any liquid containing this compound down the drain.[3]
-
-
Empty Containers:
-
Empty containers that held this compound are also considered hazardous waste.
-
For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[1]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents.[4]
-
Keep waste containers tightly sealed except when adding waste.
-
Store waste in a designated satellite accumulation area that is away from general laboratory traffic and incompatible materials.
-
-
Waste Pickup:
-
Once a waste container is full, or if it will no longer be used, arrange for pickup by your institution's EHS department.[5] Follow your institution's specific procedures for requesting a waste pickup.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Signaling Pathway Context
This compound is a selective inhibitor of the ErbB2 (HER2) tyrosine kinase.[6] The ErbB2 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its overactivation is a key driver in several types of cancer. While the mechanism of action does not directly dictate the disposal procedure, its potent biological activity underscores the importance of preventing its release into the environment.
It is imperative to consult your institution's specific chemical hygiene plan and EHS department for detailed guidance, as disposal regulations can vary. By adhering to these procedures, you can ensure a safe laboratory environment and responsible management of this hazardous chemical waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. web.uri.edu [web.uri.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling (E/Z)-CP-724714
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (E/Z)-CP-724714. The following protocols are designed to ensure a safe laboratory environment and minimize exposure risk when working with this potent ErbB2 inhibitor.
This compound is a potent and selective inhibitor of the ErbB2 (HER2) tyrosine kinase, with an IC50 of 10 nM.[1][2] It has been investigated for its anti-cancer properties and has demonstrated the ability to induce tumor cell apoptosis.[3][4] Notably, it has also been identified as a potential hepatotoxic agent, indicating that it can cause liver damage.[1][5] Due to its potency and potential health risks, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect from splashes. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves are recommended, especially when handling stock solutions. |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation. A disposable gown is preferred. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[6] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[7]
Operational Plan: Handling Procedures
All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize inhalation exposure.[6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Cover the work surface with absorbent, plastic-backed paper to contain any spills.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.
-
Weighing and Reconstitution: Carefully weigh the solid compound in the fume hood or BSC. To minimize the generation of airborne particles, handle the powder gently. When preparing solutions, add the solvent slowly to the solid. This compound is soluble in DMSO and ethanol.[3]
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
-
Decontamination: After handling, decontaminate all surfaces and equipment. Use a suitable deactivating solution or a detergent and water wash, followed by a rinse with 70% ethanol. Dispose of the absorbent paper as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent paper, pipette tips, and empty vials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed and properly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
